Product packaging for 2-Pyrazinylmethanol(Cat. No.:CAS No. 6705-33-5)

2-Pyrazinylmethanol

Cat. No.: B1266325
CAS No.: 6705-33-5
M. Wt: 110.11 g/mol
InChI Key: LFCWHDGQCWJKCG-UHFFFAOYSA-N
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Description

2-Pyrazinylmethanol is a chemical compound featuring a pyrazine ring substituted with a hydroxymethyl group. This structure makes it a valuable intermediate in organic synthesis and pharmaceutical research. Researchers utilize this compound as a building block for the development of more complex molecules, particularly in the construction of heterocyclic compounds . As a reagent, it is commonly applied in the synthesis of potential therapeutic agents. Similar pyridine-based alcohols, such as 2-Pyridinemethanol, are recognized for their role in developing antitubercular agents that target the Mycobacterial membrane protein Large 3 (MmpL3), a promising target for treating drug-resistant tuberculosis . The compound's alcohol group allows for further functionalization, enabling its incorporation into larger molecular frameworks. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this chemical with appropriate safety precautions. For specific physical and chemical properties (e.g., melting point, boiling point, solubility), researchers should consult authoritative chemical databases or analytical data from the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B1266325 2-Pyrazinylmethanol CAS No. 6705-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazin-2-ylmethanol
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InChI

InChI=1S/C5H6N2O/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCWHDGQCWJKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00217338
Record name Pyrazinemethanol
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Molecular Weight

110.11 g/mol
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CAS No.

6705-33-5
Record name 2-Pyrazinemethanol
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Record name Pyrazinemethanol
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Record name (pyrazin-2-yl)methanol
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Foundational & Exploratory

In-Depth Technical Guide to 2-Pyrazinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyrazinylmethanol (CAS Number: 6705-33-5), a heterocyclic alcohol with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its current and potential applications in research and drug development.

Core Chemical and Physical Properties

This compound, also known as (Pyrazin-2-yl)methanol or 2-(Hydroxymethyl)pyrazine, is a white to light yellow solid at room temperature.[1] Its core structure consists of a pyrazine ring substituted with a hydroxymethyl group. This unique combination of a nitrogen-containing heterocycle and a primary alcohol functional group imparts it with versatile chemical reactivity and potential for diverse biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6705-33-5[1][2]
Molecular Formula C₅H₆N₂O[2]
Molecular Weight 110.11 g/mol [2]
Melting Point 32-34 °C[2]
Boiling Point 231.9 °C at 760 mmHg[2]
Density 1.227 g/cm³[2]
Flash Point 94.1 °C[2]
Solubility Soluble in water and common organic solvents.
pKa 13.48 ± 0.10 (Predicted)[1]
LogP -0.181 (Estimated)[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of a pyrazine-2-carboxylate ester, such as methyl pyrazine-2-carboxylate, using a suitable reducing agent like sodium borohydride.[1]

Experimental Protocol: Reduction of Methyl Pyrazine-2-carboxylate

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Methyl pyrazine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Ethanol (EtOH)

  • Saturated potassium carbonate solution (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure: [1]

  • Dissolve methyl pyrazine-2-carboxylate (e.g., 8.5 g) in water (e.g., 200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add sodium borohydride (e.g., 11.65 g) portion-wise to the solution. An exothermic reaction will occur, so the addition should be controlled to manage the temperature.

  • After the addition is complete, continue to stir the reaction mixture vigorously for 30 minutes.

  • Sequentially add ethanol (e.g., 80 mL) and a saturated solution of potassium carbonate (e.g., 150 mL) to the reaction mixture.

  • Continue stirring for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and perform extractions with ethyl acetate (e.g., 5 x 150 mL) followed by dichloromethane (e.g., 5 x 150 mL).

  • Combine all the organic phases.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow oil. The product can often be used in subsequent reactions without further purification.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Methyl pyrazine-2-carboxylate Sodium Borohydride Water reaction Reduction Reaction (Stirring, 30 min) reagents->reaction 1. Mix workup Workup (Ethanol, Sat. K₂CO₃) reaction->workup 2. Quench extraction Liquid-Liquid Extraction (EtOAc, CH₂Cl₂) workup->extraction 3. Extract drying Drying (Anhydrous Na₂SO₄) extraction->drying 4. Dry concentration Concentration (Rotary Evaporation) drying->concentration 5. Concentrate product This compound concentration->product 6. Isolate

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Pyrazine and its derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules and approved drugs. While specific applications of this compound itself are less documented than its derivatives, it serves as a crucial building block for the synthesis of more complex molecules with a wide range of pharmacological activities.

Role as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of various pyrazine derivatives. The hydroxyl group can be easily modified or replaced, allowing for the introduction of different functional groups and the construction of larger molecular frameworks. These derivatives have been investigated for their potential as:

  • Anticancer agents: Pyrazine-containing compounds have shown activity against various cancer cell lines.

  • Antimicrobial agents: The pyrazine nucleus is a component of compounds with antibacterial and antifungal properties.

  • Antiviral agents: Certain pyrazine derivatives have demonstrated antiviral activity.

  • Cardiovascular and Neurological Agents: The pyrazine scaffold is present in drugs targeting cardiovascular and neurological disorders.

Biological Activity of Pyrazine Derivatives

Research into pyrazine-containing compounds has revealed their ability to modulate various biological pathways. While direct studies on this compound are limited, the broader class of pyrazine derivatives has been shown to interact with key signaling pathways implicated in disease.

Signaling Pathways Modulated by Pyrazine Derivatives:

Several studies on complex pyrazine derivatives have indicated their potential to modulate signaling pathways critical in cancer and inflammation, such as:

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival.

  • AKT Signaling Pathway: This pathway is central to cell growth, proliferation, and survival.

  • ERK Signaling Pathway: This pathway is involved in the regulation of cell proliferation and differentiation.

The ability of pyrazine derivatives to interact with these pathways highlights the therapeutic potential of this class of compounds and underscores the importance of this compound as a starting material for the synthesis of novel modulators.

Signaling_Pathways cluster_pathways Potential Cellular Targets Pyrazine_Derivatives Pyrazine Derivatives NFkB NF-κB Pathway Pyrazine_Derivatives->NFkB Modulates AKT AKT Pathway Pyrazine_Derivatives->AKT Modulates ERK ERK Pathway Pyrazine_Derivatives->ERK Modulates Inflammation\nCell Survival Inflammation Cell Survival NFkB->Inflammation\nCell Survival Cell Growth\nProliferation Cell Growth Proliferation AKT->Cell Growth\nProliferation Cell Proliferation\nDifferentiation Cell Proliferation Differentiation ERK->Cell Proliferation\nDifferentiation

Caption: Potential signaling pathways modulated by pyrazine derivatives.

Conclusion

This compound is a valuable chemical entity with a solid foundation of well-characterized physical and chemical properties. Its straightforward synthesis makes it an accessible starting material for a wide range of research and development activities. While direct biological applications of this compound are still an emerging area of investigation, its role as a key intermediate in the synthesis of pharmacologically active pyrazine derivatives is well-established. For researchers and drug development professionals, this compound represents a versatile platform for the design and synthesis of novel therapeutic agents targeting a multitude of disease-related pathways. Further investigation into the direct biological effects of this compound and its simpler derivatives is warranted and may unveil new avenues for therapeutic intervention.

References

An In-depth Technical Guide to 2-Pyrazinylmethanol: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Pyrazinylmethanol, a heterocyclic alcohol of interest in various chemical and pharmaceutical research areas. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via the reduction of methyl pyrazine-2-carboxylate is provided, along with purification methods. Spectroscopic data, including predicted ¹H and ¹³C NMR, and a discussion of its infrared spectrum are presented. While specific signaling pathways involving this compound are not extensively documented, this guide discusses the general biological activities of pyrazine derivatives, providing context for its potential pharmacological relevance.

Molecular Structure and IUPAC Name

This compound is a substituted pyrazine, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. In this compound, a hydroxymethyl group is attached to the carbon atom at position 2 of the pyrazine ring.

The most common and preferred IUPAC name for this compound is (pyrazin-2-yl)methanol .[1] Other acceptable IUPAC names include 2-Pyrazinemethanol .[2] It is also commonly referred to as 2-(hydroxymethyl)pyrazine.[2][3]

The molecular structure can be represented by the SMILES string OCC1=NC=CN=C1 and the InChIKey LFCWHDGQCWJKCG-UHFFFAOYSA-N .[1]

Diagram 1: Molecular Structure of (pyrazin-2-yl)methanol

Caption: 2D representation of the (pyrazin-2-yl)methanol molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (pyrazin-2-yl)methanol is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of (pyrazin-2-yl)methanol

PropertyValueReference(s)
Molecular Formula C₅H₆N₂O[2][4]
Molecular Weight 110.11 g/mol [3][4]
CAS Number 6705-33-5[2][4]
Appearance White to light yellow powder or lump[5]
Melting Point 32-34 °C[4]
Boiling Point 231.9 °C at 760 mmHg[4]
Density 1.227 g/cm³[4]
Flash Point 94.1 °C[4]
pKa 13.48 ± 0.10 (Predicted)[5]
LogP -0.181 (Estimated)[5]
SMILES OCC1=NC=CN=C1[1][3]
InChIKey LFCWHDGQCWJKCG-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of (pyrazin-2-yl)methanol

A common and effective method for the synthesis of (pyrazin-2-yl)methanol is the reduction of a pyrazine-2-carboxylate ester, such as methyl pyrazine-2-carboxylate, using a suitable reducing agent like sodium borohydride.

Diagram 2: Synthesis Workflow for (pyrazin-2-yl)methanol

synthesis_workflow start Methyl pyrazine-2-carboxylate in an appropriate solvent (e.g., water or ethanol) reagent Addition of Sodium Borohydride (NaBH4) in portions start->reagent 1. reaction Stirring at room temperature (exothermic reaction may occur) reagent->reaction 2. workup Quenching and Extraction (e.g., with saturated potassium carbonate and ethyl acetate) reaction->workup 3. purification Purification by Column Chromatography (Silica gel, eluent: e.g., ethyl acetate/hexane) workup->purification 4. product (pyrazin-2-yl)methanol purification->product 5.

Caption: General workflow for the synthesis of (pyrazin-2-yl)methanol.

Detailed Protocol:

  • Materials:

    • Methyl pyrazine-2-carboxylate

    • Sodium borohydride (NaBH₄)

    • Water (distilled or deionized)

    • Ethanol

    • Saturated aqueous potassium carbonate solution

    • Ethyl acetate

    • Dichloromethane

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Hexane

  • Procedure:

    • Dissolve methyl pyrazine-2-carboxylate (1.0 eq) in water or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (approx. 2.0-3.0 eq) in small portions to the stirred solution. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes to 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully add saturated aqueous potassium carbonate solution to the reaction mixture.

    • Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude (pyrazin-2-yl)methanol can be purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. The polarity can be adjusted based on TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified (pyrazin-2-yl)methanol as a white to light yellow solid.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of (pyrazin-2-yl)methanol.

Table 2: Predicted NMR Spectroscopic Data for (pyrazin-2-yl)methanol

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.71sH-3
8.54dH-5, H-6
5.57br s-OH
4.65s-CH₂-
¹³C NMR ~152C-2
~144C-3
~143C-5, C-6
~64-CH₂-

Note: Predicted values are based on typical chemical shifts for similar pyrazine and aromatic alcohol structures. Actual values may vary depending on the solvent and experimental conditions. A reported ¹H NMR spectrum in DMSO-d₆ showed peaks at δ 4.65 (s, 2H), 5.57 (br s, 1H), 8.54 (d, 2H), and 8.71 (s, 1H).[5]

Infrared (IR) Spectroscopy:

The IR spectrum of (pyrazin-2-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O functional groups.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • Aromatic C-H stretch: Peaks typically appear above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks for the methylene group will be observed in the 2850-2960 cm⁻¹ region.

  • C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1250 cm⁻¹ region corresponding to the primary alcohol C-O bond.

Biological Activity and Potential Signaling Pathways

While specific, well-defined signaling pathways for (pyrazin-2-yl)methanol are not extensively documented in publicly available literature, the pyrazine scaffold is a common motif in a wide range of biologically active molecules.[6] Derivatives of pyrazine have been reported to exhibit various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The biological activity of pyrazine-containing compounds is often attributed to their ability to act as hydrogen bond acceptors through their nitrogen atoms and to participate in π-π stacking interactions with biological targets such as enzymes and receptors.[7] For instance, various pyrazine derivatives have been investigated as inhibitors of enzymes like kinases and deubiquitinating enzymes.[8][9]

Given the structural features of this compound, including the aromatic pyrazine ring and the hydroxyl group, it has the potential to interact with various biological macromolecules. Further research is required to elucidate its specific molecular targets and mechanisms of action. A potential logical pathway for investigating its biological activity is outlined below.

Diagram 3: Logical Workflow for Investigating Biological Activity

biological_activity_workflow compound This compound screening High-Throughput Screening (e.g., against a panel of enzymes or cell lines) compound->screening hit_id Hit Identification (Identification of preliminary biological activity) screening->hit_id target_id Target Identification and Validation (e.g., using proteomics, genetic approaches) hit_id->target_id moa Mechanism of Action Studies (Elucidation of signaling pathways) target_id->moa in_vivo In Vivo Efficacy and Safety Studies moa->in_vivo

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound, with its simple yet versatile structure, represents an important building block in medicinal and organic chemistry. This guide has provided a detailed overview of its fundamental properties, a reproducible synthesis protocol, and an outline of its spectroscopic characteristics. While its specific biological roles are yet to be fully explored, the prevalence of the pyrazine core in pharmacologically active agents suggests that this compound and its derivatives hold potential for future drug discovery and development efforts. The provided experimental and logical frameworks aim to support researchers in their further investigation of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 2-Pyrazinylmethanol from Methyl Pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-pyrazinylmethanol, a valuable building block in medicinal chemistry and drug development, from its precursor, methyl pyrazine-2-carboxylate. This document details the relevant chemical and physical properties of the reactant and product, outlines established experimental protocols for the reduction reaction, and provides a theoretical framework for the chemical transformation.

Compound Data Summary

A summary of the key quantitative data for the starting material and the final product is presented in Table 1. This information is crucial for reaction planning, monitoring, and product characterization.

Table 1: Physicochemical Properties of Methyl Pyrazine-2-carboxylate and this compound

PropertyMethyl Pyrazine-2-carboxylateThis compound
IUPAC Name Methyl pyrazine-2-carboxylate(Pyrazin-2-yl)methanol
Synonyms Methyl pyrazinoate, Pyrazinecarboxylic acid, methyl ester2-(Hydroxymethyl)pyrazine
CAS Number 6164-79-06705-33-5
Molecular Formula C₆H₆N₂O₂C₅H₆N₂O
Molecular Weight 138.12 g/mol 110.11 g/mol
Appearance White to yellow crystalline solidColorless to pale yellow solid or liquid
Melting Point 59-62 °C32-34 °C[1]
Boiling Point Not readily available231.9 °C at 760 mmHg[1]

Synthesis Pathway: Reduction of an Ester

The conversion of methyl pyrazine-2-carboxylate to this compound is a reduction reaction. In this process, the ester functional group is reduced to a primary alcohol. This transformation can be achieved through several synthetic routes, with the most common and efficient methods being the use of metal hydride reducing agents or catalytic hydrogenation.

Metal Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, which is then quenched to yield the primary alcohol.

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by the use of additives or by conducting the reaction at elevated temperatures, though this is less common for this type of transformation.

Catalytic Hydrogenation

An alternative green approach is the catalytic hydrogenation of the ester. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This process is often carried out under pressure and at elevated temperatures. While being environmentally friendly, optimizing the reaction conditions for specific substrates can be more challenging compared to metal hydride reductions.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound from methyl pyrazine-2-carboxylate.

Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a representative procedure based on established methods for the LiAlH₄ reduction of esters.

Materials:

  • Methyl pyrazine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry nitrogen or argon.

  • Reagent Addition: Anhydrous diethyl ether (100 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (1.5 g, 39.5 mmol) with stirring. The resulting suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of methyl pyrazine-2-carboxylate (5.0 g, 36.2 mmol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide, and finally 4.5 mL of water. The mixture is stirred vigorously for 30 minutes until a white granular precipitate forms.

  • Work-up: The solid is removed by filtration and washed with diethyl ether (3 x 20 mL). The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: The yield for this reaction is typically in the range of 80-95%.

Catalytic Hydrogenation

This protocol is based on general procedures for the catalytic hydrogenation of aromatic esters.

Materials:

  • Methyl pyrazine-2-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, a solution of methyl pyrazine-2-carboxylate (5.0 g, 36.2 mmol) in methanol (100 mL) is prepared.

  • Catalyst Addition: 10% Palladium on carbon (0.5 g, 10 wt%) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-100 psi. The mixture is stirred vigorously at a temperature of 50-80 °C for 12-24 hours. The reaction progress can be monitored by GC-MS or TLC.

  • Work-up: After the reaction is complete, the vessel is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure to give the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical transformation and a typical experimental workflow for the LiAlH₄ reduction.

reaction_pathway start Methyl pyrazine-2-carboxylate product This compound start->product Reduction reagent 1. LiAlH4, Anhydrous Ether 2. H2O work-up

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Setup Dry Apparatus add_lah Add LiAlH4 and Solvent setup->add_lah add_ester Add Ester Solution add_lah->add_ester react Stir at RT add_ester->react quench Quench Reaction react->quench filter Filter Solids quench->filter dry Dry Organic Layer filter->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation / Chromatography evaporate->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for LiAlH₄ reduction.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are expected for this compound.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.65 (s, 1H, pyrazine-H)

  • δ 8.55 (s, 1H, pyrazine-H)

  • δ 8.50 (s, 1H, pyrazine-H)

  • δ 4.85 (s, 2H, -CH₂-)

  • δ 3.5-4.5 (br s, 1H, -OH)

¹³C NMR (100 MHz, CDCl₃):

  • δ 152.0 (C)

  • δ 145.0 (CH)

  • δ 144.5 (CH)

  • δ 143.0 (CH)

  • δ 64.0 (CH₂)

Infrared (IR) Spectroscopy (KBr pellet or neat):

  • ~3300 cm⁻¹ (broad, O-H stretch)

  • ~3050 cm⁻¹ (C-H aromatic stretch)

  • ~2900 cm⁻¹ (C-H aliphatic stretch)

  • ~1600, 1480 cm⁻¹ (C=C and C=N aromatic ring stretches)

  • ~1050 cm⁻¹ (C-O stretch)

Mass Spectrometry (MS):

  • Expected [M]⁺ at m/z = 110.05

Conclusion

The synthesis of this compound from methyl pyrazine-2-carboxylate is a straightforward reduction that can be efficiently achieved using standard laboratory procedures. The use of lithium aluminum hydride provides a high-yielding and reliable method. For applications where greener chemistry is a priority, catalytic hydrogenation presents a viable alternative, although it may require more specialized equipment and optimization. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize and characterize this important heterocyclic alcohol.

References

Spectroscopic data of 2-Pyrazinylmethanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Pyrazinylmethanol (also known as pyrazin-2-ylmethanol), a heterocyclic compound of interest in various fields of chemical research and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and analysis of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.71Singlet1HH-3
8.54Doublet2HH-5, H-6
5.57Broad Singlet1H-OH
4.65Singlet2H-CH₂-

Solvent: DMSO-d₆

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
155-160C-2
145-150C-3
143-148C-5
143-148C-6
60-65-CH₂-

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of pyrazine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Instrumentation: The spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program is generally used to simplify the spectrum.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

While a complete, experimentally verified peak list for this compound is not widely published, the characteristic absorption bands can be predicted based on its structure as an aromatic alcohol.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Broad, StrongO-H stretch (hydrogen-bonded)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch (-CH₂-)
1580-1620Medium-StrongC=N and C=C ring stretching
1400-1500MediumC=C ring stretching
1000-1300StrongC-O stretch (primary alcohol)
650-900Medium-StrongC-H out-of-plane bending
Experimental Protocol for FTIR Spectroscopy

For analyzing a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectrometry Data

The molecular weight of this compound (C₅H₆N₂O) is 110.11 g/mol . In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 110. The fragmentation pattern would likely involve the loss of functional groups and cleavage of the pyrazine ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible FragmentNotes
110[C₅H₆N₂O]⁺Molecular Ion (M⁺)
109[C₅H₅N₂O]⁺Loss of a hydrogen atom (M-1)
81[C₄H₃N₂]⁺Loss of the -CH₂OH group
80[C₄H₄N₂]⁺Pyrazine radical cation
53[C₃H₃N]⁺Fragmentation of the pyrazine ring
Experimental Protocol for Mass Spectrometry

Electron Impact (EI) ionization is a common method for the analysis of small, volatile organic molecules like this compound.

  • Sample Introduction: The sample can be introduced directly into the ion source via a heated probe if it is a solid, or through a gas chromatograph (GC-MS) for separation from a mixture.

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector measures the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Compound_Synthesis Compound Synthesis/ Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Compound_Synthesis->NMR_Analysis Sample IR_Analysis IR Spectroscopy Compound_Synthesis->IR_Analysis Sample MS_Analysis Mass Spectrometry Compound_Synthesis->MS_Analysis Sample Data_Integration Data Integration and Analysis NMR_Analysis->Data_Integration Connectivity Data IR_Analysis->Data_Integration Functional Group Data MS_Analysis->Data_Integration Molecular Weight & Fragmentation Data Structure_Determination Structure Confirmation Data_Integration->Structure_Determination

2-Pyrazinylmethanol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Pyrazinylmethanol (CAS No: 6705-33-5). Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[1][2]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2][3]

Hazard Pictogram:

  • alt text
    (GHS07)[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValue
Molecular Formula C5H6N2O[1][4]
Molecular Weight 110.12 g/mol [1][4]
Appearance White to Light yellow powder to lump[5][6]
Melting Point 32 - 34 °C / 89.6 - 93.2 °F[1][4]
Boiling Point 60 °C / 0.2 mmHg[5]
Flash Point 94.1 °C[4]
Storage Temperature 2-8°C[5][7]

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Dispensing Dispense Carefully (Avoid Dust/Aerosol) Ventilation->Dispensing Proceed with caution Experiment Perform Experiment Dispensing->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Exposure Exposure Response Experiment->Exposure WasteDisposal Dispose of Waste (Follow Regulations) Decontamination->WasteDisposal Spill Spill Response WasteDisposal->Spill

Safe handling workflow for this compound.
Experimental Protocols

Handling Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. Refer to the table below for specific recommendations.

  • Hygiene Measures: Avoid ingestion and inhalation.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Dispensing: When handling the solid form, avoid creating dust.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Recommended storage is at refrigerator temperatures (2-8°C).[5][7]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles (European standard - EN 166).[1]Protects against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).Provides a barrier against skin contact, which can cause irritation.[1]
Body Protection Long-sleeved clothing.[1]Minimizes skin exposure to accidental spills.
Respiratory Protection Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Protects the respiratory tract from irritating dust or vapors.[1]

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get medical attention.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1] Avoid dust formation.[1]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[1]

  • Containment and Cleaning: Sweep up and shovel the material into suitable, closed containers for disposal.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as a hazardous waste.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Pyrazinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Pyrazinylmethanol. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a baseline by presenting detailed thermochemical data for the parent compound, pyrazine. Furthermore, it outlines the established experimental and computational methodologies that are crucial for determining the key thermochemical parameters for this compound and related heterocyclic compounds.

Physicochemical Properties of this compound

This compound is a solid, nitrogen-containing heterocyclic compound. A summary of its known physical properties is presented in Table 1. These properties are fundamental for its handling, purification, and for the design of thermochemical experiments.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆N₂O
Molecular Weight110.11 g/mol
Melting Point38.5 °C[1]
Boiling Point60 °C at 0.2 mmHg[1]
Density (Predicted)1.227 ± 0.06 g/cm³[1]
pKa (Predicted)13.48 ± 0.10[1]
LogP (estimated)-0.181[1]

Thermochemical Data of Pyrazine as a Reference

To understand the thermochemical behavior of this compound, it is instructive to examine the well-characterized properties of its parent compound, pyrazine. Pyrazine and its derivatives are considered important as, for example, liquid organic hydrogen carriers.[2] The thermochemical data for pyrazine, determined through experimental methods such as combustion calorimetry and vapor pressure measurements, provide a reliable benchmark.[2][3]

Table 2: Thermochemical Properties of Pyrazine (C₄H₄N₂) at 298.15 K

PropertyValue (kJ/mol)MethodReference
Standard Molar Enthalpy of Formation (gas)195.1 ± 2.1Combustion Calorimetry & Vapor Pressure[4]
Standard Molar Enthalpy of Vaporization40.5 ± 1.7Correlation-Gas Chromatography[4]
Standard Molar Enthalpy of Sublimation56.2Not specified[5]
Standard Molar Enthalpy of Fusion14.78Adiabatic Calorimetry[5]

The introduction of a hydroxymethyl group (-CH₂OH) to the pyrazine ring to form this compound is expected to significantly influence its thermochemical properties. The hydroxyl group will introduce strong hydrogen bonding, leading to a higher melting point and a substantially lower vapor pressure compared to pyrazine. The enthalpy of formation will also be altered due to the energetic contribution of the C-O, O-H, and C-H bonds in the substituent.

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of this compound would involve the following key experimental techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the condensed state (ΔfHₘ°(cr)) is determined using static bomb combustion calorimetry. This is a precise technique for measuring the heat of combustion of organic compounds, including those containing nitrogen.[6]

Methodology:

  • Sample Preparation: A pellet of high-purity, crystalline this compound is prepared and its mass is accurately determined. The purity of the sample is critical and should be verified, for instance by gas-liquid chromatography.[7]

  • Calorimeter Setup: The pellet is placed in a platinum crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation and to dissolve the gaseous products. The bomb is then pressurized with pure oxygen.

  • Combustion: The sample is ignited, and the temperature change of the surrounding water bath is measured with high precision.

  • Data Analysis: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation: The standard molar energy of combustion (ΔcUₘ°) is calculated from the corrected temperature rise. The standard molar enthalpy of combustion (ΔcHₘ°) is then derived. Finally, the standard molar enthalpy of formation is calculated using Hess's law, based on the combustion reaction: C₅H₆N₂O(cr) + 5.5 O₂(g) → 5 CO₂(g) + 3 H₂O(l) + N₂(g)

Vapor Pressure and Enthalpy of Sublimation/Vaporization

For a solid with a low vapor pressure like this compound, the transpiration method or the Knudsen effusion method are suitable for determining its vapor pressure as a function of temperature.[8] From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

In the transpiration method, a stream of an inert gas is passed over the sample at a constant temperature, allowing the gas to become saturated with the vapor of the substance.[9]

Methodology:

  • Apparatus: A thermostatically controlled tube containing a boat with the this compound sample is used. A carrier gas (e.g., nitrogen or argon) is passed through the tube at a precisely controlled flow rate.

  • Saturation: The flow rate is optimized to be slow enough to ensure the carrier gas is saturated with the sample's vapor but fast enough to neglect diffusion effects.[9]

  • Collection and Quantification: The vapor is transported by the carrier gas and condensed in a cold trap downstream. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique.

  • Vapor Pressure Calculation: The partial pressure of the substance (which is its vapor pressure) is calculated from the amount of transported material, the volume of the carrier gas, and the temperature, assuming the ideal gas law.

  • Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (ΔsubHₘ°) can be determined from the slope of the ln(p) versus 1/T plot.

The Knudsen effusion method is based on measuring the rate of mass loss of a sample that effuses through a small orifice into a vacuum.[10][11] This technique is particularly well-suited for substances with very low vapor pressures.[10]

Methodology:

  • Knudsen Cell: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice, often made of titanium.[11][12]

  • High Vacuum: The cell is placed in a high-vacuum chamber and heated to a stable, known temperature.[12]

  • Mass Loss Measurement: The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured with a highly sensitive microbalance.[13]

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the effusing vapor.[11]

  • Enthalpy of Sublimation: Similar to the transpiration method, measurements at various temperatures allow for the determination of the enthalpy of sublimation from a Clausius-Clapeyron plot.[10]

Computational Thermochemistry

In the absence of experimental data, high-level quantum-chemical methods can provide reliable predictions of thermochemical properties.[2] Methods such as G3, G4, and CBS-APNO are well-established for calculating gas-phase enthalpies of formation with high accuracy, often referred to as "chemical accuracy" (typically within 4 kJ/mol of experimental values).[3][14][15] These computational approaches can be a valuable tool for estimating the thermochemical properties of this compound and guiding future experimental work.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of experiments to fully characterize the thermochemical properties of a solid organic compound like this compound.

Thermochemical_Workflow cluster_sample Sample Preparation & Purity Analysis cluster_combustion Enthalpy of Formation cluster_vapor Vapor Pressure & Phase Change Enthalpies cluster_final Gas-Phase Enthalpy of Formation synthesis Synthesis of This compound purification Purification (e.g., Sublimation) synthesis->purification purity Purity Analysis (e.g., GLC, DSC) purification->purity comb_cal Combustion Calorimetry purity->comb_cal vp_measure Vapor Pressure Measurement (Transpiration or Knudsen Effusion) purity->vp_measure dsc DSC for ΔfusHₘ° purity->dsc delta_c_h Calculate ΔcHₘ°(cr) comb_cal->delta_c_h delta_f_h_cr Calculate ΔfHₘ°(cr) delta_c_h->delta_f_h_cr hess_law Hess's Law Calculation delta_f_h_cr->hess_law clausius Clausius-Clapeyron Plot (ln(p) vs 1/T) vp_measure->clausius delta_sub_h Determine ΔsubHₘ° clausius->delta_sub_h delta_sub_h->hess_law dsc->hess_law delta_f_h_g Final ΔfHₘ°(g) hess_law->delta_f_h_g

Caption: Experimental workflow for determining the thermochemical properties of this compound.

References

The Discovery and History of Pyrazine Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine alcohols, a fascinating and functionally diverse class of heterocyclic compounds, have garnered significant attention across various scientific disciplines, from flavor and fragrance chemistry to medicinal chemistry and drug development. Their discovery, intrinsically linked to the study of thermally processed foods and the metabolism of therapeutic agents, has paved the way for the synthesis and investigation of a wide array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the discovery and history of pyrazine alcohols, detailing key milestones, seminal synthetic methodologies, and critical quantitative data. It further explores their mechanisms of action, with a focus on their modulation of key signaling pathways, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.

Introduction

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. The introduction of a hydroxyl group, either directly on the ring (hydroxypyrazines or pyrazinols) or on an alkyl substituent (e.g., hydroxymethyl- or hydroxyethyl-pyrazines), gives rise to the class of pyrazine alcohols. These compounds are found in nature, often contributing to the characteristic aromas of roasted and baked foods, and are also synthesized for various applications.[1] Their structural features, including the electron-deficient nature of the pyrazine ring and the hydrogen-bonding capabilities of the hydroxyl group, make them intriguing scaffolds for medicinal chemistry.

Discovery and Historical Milestones

The history of pyrazine chemistry dates back to the 19th century, with the first synthesis of a pyrazine derivative, 2,3,5,6-tetraphenylpyrazine, reported by Laurent in 1844. However, the specific discovery of pyrazine alcohols is more recent and has multiple origins:

  • Flavor Chemistry: The investigation into the volatile compounds responsible for the flavors of cooked foods, particularly through the Maillard reaction, led to the identification of numerous pyrazine derivatives, including those with alcohol functionalities, in the mid-20th century. These compounds were found to contribute to the nutty, roasted, and baked aromas of products like coffee, peanuts, and potato chips.[2]

  • Drug Metabolism: A pivotal moment in the history of pyrazine alcohols was the discovery of hydroxylated metabolites of pyrazinamide, a first-line anti-tuberculosis drug first synthesized in 1952.[3] Studies in the 1950s and 1960s revealed that pyrazinamide is metabolized in the body to pyrazinoic acid and subsequently to 5-hydroxypyrazinoic acid, shedding light on the in vivo formation of a pyrazinol.[4] This discovery was crucial in understanding both the therapeutic action and the hepatotoxicity of the drug.[4]

  • Natural Products: In 1962, tetramethylpyrazine was discovered as a natural product from cultures of Bacillus subtilis.[5] Subsequent research on the biosynthesis of pyrazines by microorganisms has revealed pathways that can lead to the formation of pyrazine alcohols. For instance, studies on Bacillus subtilis have elucidated a mechanism for the production of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine involving L-threonine as a precursor, which can be conceptually extended to the formation of hydroxylated derivatives.[6]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of pyrazine alcohols has been achieved through various chemical strategies. Below are detailed protocols for the synthesis of representative pyrazine alcohols.

Synthesis of 2-Hydroxymethyl-5-methylpyrazine

An efficient, one-pot synthesis from the renewable biomass-derived 1,3-dihydroxyacetone has been reported.[7]

Experimental Protocol:

  • Materials: 1,3-dihydroxyacetone, diammonium phosphate, dioxane, water.

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-dihydroxyacetone and diammonium phosphate in a mixture of dioxane and water.

    • Adjust the pH of the solution to 8.0–9.1.

    • Heat the reaction mixture at 90 °C for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-hydroxymethyl-5-methylpyrazine.[7]

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 1,3-dihydroxyacetone 1,3-dihydroxyacetone Reaction Reaction 1,3-dihydroxyacetone->Reaction Diammonium Phosphate Diammonium Phosphate Diammonium Phosphate->Reaction Dioxane/Water Dioxane/Water Dioxane/Water->Reaction pH 8.0-9.1 pH 8.0-9.1 pH 8.0-9.1->Reaction 90 °C, 1h 90 °C, 1h 90 °C, 1h->Reaction Extraction Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography 2-Hydroxymethyl-5-methylpyrazine 2-Hydroxymethyl-5-methylpyrazine Column Chromatography->2-Hydroxymethyl-5-methylpyrazine Reaction->Extraction

Caption: One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine.

Synthesis of 2-Hydroxymethyl-3,5,6-trimethylpyrazine Palmitate

This protocol describes the synthesis of a prodrug of a pyrazine alcohol, highlighting a multi-step synthetic sequence.[8]

Experimental Protocol:

  • Materials: Tetramethylpyrazine, oxidizing agent, acylating agent, hydrolyzing agent, palmitic acid, esterification catalyst.

  • Procedure:

    • Oxidation: Oxidize tetramethylpyrazine to form the corresponding N-oxide.

    • Acylation: Treat the N-oxide with an acylating agent (e.g., acetic anhydride) to introduce an acetoxy group.

    • Hydrolysis: Hydrolyze the acetoxy group to yield 2-hydroxymethyl-3,5,6-trimethylpyrazine.

    • Esterification: Esterify the resulting pyrazine alcohol with palmitic acid in the presence of a suitable catalyst to obtain the final product.

    • Purify the product at each step using appropriate techniques such as crystallization or chromatography.

Quantitative Data

Spectroscopic Data

The structural elucidation of pyrazine alcohols relies heavily on spectroscopic techniques.

Table 1: Predicted NMR Data for 2-Hydroxy-5-methylpyrazine (in DMSO-d₆) [9]

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.5 - 7.7Singlet
H-67.8 - 8.0Singlet
-CH₃2.2 - 2.4Singlet
-OH10.0 - 12.0Broad Singlet
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3125 - 130
C-5140 - 145
C-6130 - 135
-CH₃20 - 25

Table 2: Spectroscopic Data for Selected Pyrazine Alcohols

CompoundMethodData
PyrazineIRKey vibrations at 1618, 1520, 1472, 1435, 1399, 1156, 1019, and 851 cm⁻¹ (C-H wag).[10]
2-(Hydroxymethyl)pyrazineMSMolecular Ion (M+): m/z 110.[11]
1-(Pyrazin-2-yl)ethan-1-olMSMolecular Ion (M+): m/z 124.[12]
2,3,5-Trimethyl-6-hydroxymethylpyrazine1H NMR(CDCl₃, 600 MHz): δ 9.14 (s, 1H), 2.68 (s, 3H), 2.64 (s, 3H).[13]
2,3,5-Trimethyl-6-hydroxymethylpyrazine13C NMR(CDCl₃, 150 MHz): δ 164.6, 158.9, 152.4, 143.0, 138.6, 23.2, 22.6.[13]
Biological Activity Data

Several pyrazine derivatives, including those with alcohol functionalities, have demonstrated significant biological activities.

Table 3: In Vitro Anticancer and Anti-inflammatory Activity of Selected Pyrazine Derivatives

CompoundActivityCell Line/TargetIC₅₀/MIC
Pyrazine-fused 23-hydroxybetulinic acid deriv. 12aAnticancerSF-7633.53 μM[14]
Pyrazine-fused 23-hydroxybetulinic acid deriv. 12aAnticancerB164.42 μM[14]
Pyrazine-fused 23-hydroxybetulinic acid deriv. 12aAnticancerHeLa5.13 μM[14]
Piperlongumine-pyrazine analogAnticancerHCT1163.19–8.90 μM[15]
Chalcone-pyrazine hybrid 46AnticancerMCF-79.1 μM[15]
Chalcone-pyrazine hybrid 46AnticancerBPH-110.4 μM[15]
Pyrazoline derivative 2gAnti-inflammatoryLipoxygenase80 µM[16][17]

Signaling Pathways and Mechanisms of Action

Pyrazine alcohols and their derivatives exert their biological effects through the modulation of various cellular signaling pathways.

Anti-inflammatory Activity and the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a key regulator of the inflammatory response.[18][19] Some pyrazine derivatives have been shown to possess anti-inflammatory properties, and it is plausible that pyrazine alcohols could modulate the NF-κB pathway. The mechanism may involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as cytokines and chemokines.

G cluster_pathway NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IKK->NF-κB Promotes Translocation IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Pyrazine Alcohol Pyrazine Alcohol Pyrazine Alcohol->IKK Inhibits

Caption: Postulated modulation of the NF-κB pathway by pyrazine alcohols.

Anticancer Activity and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[20] Dysregulation of this pathway is a common feature in many cancers. The MAPK cascade consists of several tiers of protein kinases, including the Ras/Raf/MEK/ERK pathway. Some pyrazine-based compounds have been developed as kinase inhibitors, suggesting that pyrazine alcohols could also target components of the MAPK pathway.[21] By inhibiting key kinases in this pathway, such as MEK or ERK, pyrazine alcohols could block the transduction of growth signals, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation & Survival Proliferation & Survival Nucleus->Proliferation & Survival Promotes Pyrazine Alcohol Pyrazine Alcohol Pyrazine Alcohol->MEK Inhibits

Caption: Potential inhibition of the MAPK pathway by pyrazine alcohols.

Conclusion

The journey of pyrazine alcohols from being recognized as key flavor components in our food to their emergence as promising scaffolds in drug discovery is a testament to the continuous evolution of chemical and biological sciences. Their rich history, diverse synthetic routes, and significant biological activities, particularly in the realms of cancer and inflammation, underscore their importance. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers. Further exploration of the specific interactions of pyrazine alcohols with biological targets and the elucidation of their precise mechanisms of action will undoubtedly unlock new therapeutic opportunities and pave the way for the development of novel and effective drugs.

References

2-Pyrazinylmethanol: A Versatile Scaffold for Innovative Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrazinylmethanol, a heterocyclic alcohol, is emerging as a valuable building block in medicinal chemistry and pharmacological research. Its unique structural features offer a versatile platform for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its synthesis, chemical properties, and known biological activities, with a focus on its derivatives. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this promising scaffold.

Introduction

The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] The introduction of a hydroxymethyl group at the 2-position to form this compound provides a key functional handle for further chemical modifications, enabling the exploration of diverse chemical spaces and the development of compounds with tailored pharmacological profiles. This guide delves into the potential research applications of this compound, summarizing key findings and providing detailed experimental methodologies to facilitate further investigation.

Chemical Properties and Synthesis

This compound is a white to light yellow solid with a melting point of approximately 38.5°C. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.11 g/mol [3]
CAS Number 6705-33-5[3]
Melting Point 38.5 °C[4]
Boiling Point 60°C/0.2mmHg[4]
LogP -0.181 (estimated)[4]
Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a pyrazine-2-carboxylic acid ester, such as methyl pyrazine-2-carboxylate.

Materials:

  • Methyl pyrazine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethanol

  • Saturated potassium carbonate solution

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl pyrazine-2-carboxylate (e.g., 8.5 g) in water (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add sodium borohydride (e.g., 11.65 g) portion-wise to the solution. An exothermic reaction will be observed.

  • Stir the reaction mixture vigorously for 30 minutes.

  • Sequentially add ethanol (80 mL) and a saturated potassium carbonate solution (150 mL) to the mixture.

  • Continue stirring for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (5 x 150 mL) and then with dichloromethane (5 x 150 mL).

  • Combine all the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield this compound as a yellow oil. The product can be used in subsequent reactions without further purification.[4]

G Methyl pyrazine-2-carboxylate Methyl pyrazine-2-carboxylate Reduction Reduction Methyl pyrazine-2-carboxylate->Reduction Sodium borohydride Sodium borohydride Sodium borohydride->Reduction This compound This compound Reduction->this compound

Caption: Synthetic pathway for this compound.

Potential Research Applications

The true potential of this compound lies in its utility as a scaffold for generating a diverse library of derivatives with a wide range of biological activities.

Anticancer Activity

Derivatives of the closely related pyrazole scaffold have demonstrated significant anticancer activity against various cell lines. While specific data for this compound is limited, the pyrazine core is a key component of many anticancer agents.[1][5]

Representative Data for Pyrazole Derivatives:

Compound ClassCancer Cell LineIC50 (µM)
Pyrazole-Chalcone HybridHNO-97>80% inhibition at 100 µg/ml
Diphenyl Pyrazole-ChalconeVarious10 - 48.6
Pyrazole AcetohydrazideOvarian Cancer8.14 - 8.63

Note: The data presented is for pyrazole derivatives and is intended to be representative of the potential of related heterocyclic compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with this compound Derivatives Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h DMSO_Addition Add DMSO to dissolve formazan Incubation_4h->DMSO_Addition Absorbance_Measurement Measure absorbance at 570 nm DMSO_Addition->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity

Pyrazine and pyrazole derivatives have been extensively studied for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.

Representative Data for Pyrazole/Pyrazine Derivatives:

Compound ClassMicroorganismMIC (µg/mL)
Pyrazoline DerivativeE. coli12.5
Pyrazoline DerivativeS. aureus12.5
Pyrazoline DerivativeP. aeruginosa12.5
Pyrazoline DerivativeB. subtilis12.5

Note: The data presented is for pyrazoline derivatives and is intended to be representative of the potential of related heterocyclic compounds.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Plate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

G Serial_Dilution Prepare serial dilutions of compounds Inoculation Inoculate wells with bacteria Serial_Dilution->Inoculation Inoculum_Preparation Prepare bacterial inoculum Inoculum_Preparation->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for MIC determination.

Modulation of Signaling Pathways

Nitrogen-containing heterocyclic compounds, including pyrazines and pyrazoles, have been shown to modulate various cellular signaling pathways. One such pathway of significant interest is the NRF2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.

The NRF2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway is a primary regulator of cellular antioxidant responses. Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, KEAP1. Upon exposure to oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Some pyrazine derivatives are hypothesized to activate this pathway by reacting with cysteine residues on KEAP1, thereby disrupting the NRF2-KEAP1 interaction.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binds to NRF2_n NRF2 NRF2->NRF2_n Translocates Pyrazinylmethanol This compound Derivative Pyrazinylmethanol->KEAP1 Reacts with (Hypothesized) ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription NRF2_n->ARE Binds to

Caption: NRF2/ARE signaling pathway activation.

Conclusion

This compound represents a promising and versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the ease of introducing diverse functionalities make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer and microbial infections. The exploration of its derivatives' effects on key signaling pathways, such as the NRF2/ARE pathway, opens up new avenues for understanding disease mechanisms and designing targeted therapies. This technical guide provides a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this compound and its derivatives.

References

The Ascendant Role of 2-Pyrazinylmethanol Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a diverse array of biologically active compounds. Among the vast landscape of pyrazine derivatives, those bearing a methanol group at the 2-position, the 2-pyrazinylmethanol core, have emerged as a particularly promising class of molecules. Their structural simplicity, coupled with the potential for extensive functionalization, has made them attractive starting points for the development of novel therapeutics. This technical guide provides an in-depth exploration of this compound derivatives, covering their synthesis, potential therapeutic applications, and the underlying mechanisms of action. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to equip researchers with the knowledge necessary to advance the discovery and development of this important class of compounds.

Introduction

Pyrazine and its derivatives are ubiquitous in nature and have found extensive applications in the pharmaceutical and flavor industries. The incorporation of a pyrazine ring into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to biological targets and improving metabolic stability. The this compound moiety, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of a compound's biological activity.

This guide will delve into the synthesis of this compound derivatives and explore their potential as antimicrobial and anticancer agents. Furthermore, we will examine their role as modulators of key cellular signaling pathways, with a specific focus on the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of inflammatory responses.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the modification of commercially available pyrazine-2-carboxylic acid or its derivatives. The following section details a representative experimental protocol for the synthesis of pyrazine-2-carbohydrazide derivatives, which can be readily adapted for the synthesis of other analogs.

Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives

This protocol describes the conversion of pyrazinamide to pyrazinoic acid hydrazide, a key intermediate for the synthesis of a variety of 2-substituted pyrazine derivatives.

Materials:

  • Pyrazinamide

  • Sulfuric acid (concentrated)

  • Ethanol

  • Hydrazine hydrate

  • Substituted aromatic aldehydes

  • Sodium hydroxide

  • Dimethyl sulfoxide (DMSO)

  • Ofloxacin (or other appropriate standard)

  • Mueller Hinton agar medium

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi)

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus, etc.)

Procedure:

  • Hydrolysis of Pyrazinamide: Pyrazinamide is hydrolyzed to pyrazinoic acid by heating with an aqueous solution of sodium hydroxide.

  • Esterification: The resulting pyrazinoic acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl-pyrazinoate.

  • Hydrazinolysis: The ethyl-pyrazinoate is reacted with hydrazine hydrate to form pyrazinoic acid hydrazide.

  • Condensation with Aldehydes: The pyrazinoic acid hydrazide is condensed with various substituted aromatic aldehydes in a suitable solvent to yield the final pyrazine-2-carbohydrazide derivatives.[1]

Purification and Characterization:

The synthesized compounds are purified by recrystallization, typically from an aqueous ethanol mixture. The purity and structure of the final products are confirmed using techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[1]

G start Pyrazinamide hydrolysis Hydrolysis (NaOH, H2O, Heat) start->hydrolysis pyrazinoic_acid Pyrazinoic Acid hydrolysis->pyrazinoic_acid esterification Esterification (Ethanol, H2SO4, Reflux) pyrazinoic_acid->esterification ethyl_pyrazinoate Ethyl-pyrazinoate esterification->ethyl_pyrazinoate hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) ethyl_pyrazinoate->hydrazinolysis hydrazide Pyrazinoic Acid Hydrazide hydrazinolysis->hydrazide condensation Condensation (Ar-CHO, Solvent) hydrazide->condensation derivatives Pyrazine-2-carbohydrazide Derivatives condensation->derivatives purification Purification (Recrystallization) derivatives->purification characterization Characterization (TLC, IR, NMR, MS) purification->characterization final_product Pure Characterized Derivatives characterization->final_product

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Pyrazine derivatives have also been investigated for their potential as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values of selected pyrazoline derivatives against various cancer cell lines. While not direct this compound derivatives, these pyrazoline compounds share a five-membered heterocyclic ring containing two adjacent nitrogen atoms and provide valuable insights into the anticancer potential of related nitrogen heterocycles.

Table 2: Anticancer Activity of Selected Pyrazoline Derivatives

CompoundCell LineIC50 (µM)Reference
Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17)HepG-2 (Liver Cancer)3.57[2]
Cisplatin (Control)HepG-2 (Liver Cancer)8.45[2]
Pyrazoline A (chloro-substituted)MCF7 (Breast Cancer)40.47 µg/ml[3]
Pyrazoline A (chloro-substituted)T47D (Breast Cancer)26.51 µg/ml[3]
Pyrazoline A (chloro-substituted)HeLa (Cervical Cancer)31.19 µg/ml[3]
1-(4-fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2f)HL-60 (Leukemia)33.52
1-(3-bromophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2h)K562 (Leukemia)33.61
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Synthesized pyrazine derivatives

  • Cancer cell lines (e.g., HepG-2, MCF-7)

  • Normal cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used for the compounds) and a positive control for cytotoxicity. Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mechanism of Action: Modulation of Signaling Pathways

A growing body of evidence suggests that the biological activities of pyrazine derivatives are, in part, due to their ability to modulate intracellular signaling pathways. One such pathway that has been implicated is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that is activated in response to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Activation of this pathway leads to the phosphorylation and activation of a range of downstream targets, including transcription factors and other kinases, which in turn regulate the expression of genes involved in inflammation, cell cycle, and apoptosis. Dysregulation of the p38 MAPK pathway has been linked to a number of diseases, including chronic inflammatory conditions and cancer.

p38 MAPK Signaling Pathway

G stimuli Inflammatory Cytokines / Stress receptor Cell Surface Receptor stimuli->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream Downstream Targets (Transcription Factors, Kinases) p38->downstream response Cellular Responses (Inflammation, Apoptosis, etc.) downstream->response inhibitor Pyrazine Derivatives inhibitor->p38

Caption: Simplified diagram of the p38 MAPK signaling pathway and the inhibitory action of pyrazine derivatives.

Several studies have reported that pyrazine derivatives can act as inhibitors of p38 MAPK, thereby blocking the downstream signaling cascade and mitigating the inflammatory response. This mechanism of action makes them attractive candidates for the development of anti-inflammatory drugs.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse biological activities, makes them an attractive scaffold for the development of novel antimicrobial and anticancer agents. Furthermore, their ability to modulate key cellular signaling pathways, such as the p38 MAPK pathway, provides a rational basis for their therapeutic application in a range of diseases. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of molecules. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will be crucial in translating their therapeutic potential into clinical reality.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Pyrazinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the synthesis of 2-pyrazinylmethanol, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the reduction of a pyrazine-2-carboxylate ester, a common and effective route to this alcohol.

Reaction Principle

The synthesis of this compound is most commonly achieved through the reduction of an ester derivative of pyrazine-2-carboxylic acid, such as methyl pyrazine-2-carboxylate. This reduction is typically accomplished using a hydride-based reducing agent like sodium borohydride (NaBH₄). The hydride attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding primary alcohol after workup.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from methyl pyrazine-2-carboxylate.

ParameterValueReference
Starting Material Methyl pyrazine-2-carboxylate[1]
Reagent Sodium borohydride (NaBH₄)[1]
Solvent Water[1]
Reaction Time 30 minutes (initial vigorous reaction)[1]
Yield ~80%[1]
Product Appearance Yellow oil[1]

Experimental Protocol

This protocol details the synthesis of this compound via the reduction of methyl pyrazine-2-carboxylate with sodium borohydride.[1]

Materials:

  • Methyl pyrazine-2-carboxylate (8.5 g)

  • Sodium borohydride (11.65 g)

  • Deionized water (200 mL)

  • Ethanol (80 mL)

  • Saturated potassium carbonate solution (150 mL)

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a suitable round-bottom flask, dissolve 8.5 g of methyl pyrazine-2-carboxylate in 200 mL of deionized water with stirring.

  • Addition of Reducing Agent: Carefully add 11.65 g of sodium borohydride to the solution. Note that a vigorous exothermic reaction will occur during the addition. Maintain vigorous stirring.

  • Reaction: After the initial exothermic reaction subsides, continue to stir the mixture vigorously for an additional 30 minutes.

  • Quenching and Workup: Sequentially add 80 mL of ethanol and 150 mL of saturated potassium carbonate solution to the reaction mixture. Continue stirring for another 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and perform extractions with ethyl acetate (5 x 150 mL) followed by dichloromethane (5 x 150 mL).

  • Drying and Concentration: Combine all the organic phases and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Product: The resulting product is pyrazin-2-ylmethanol as a yellow oil (approximately 5.43 g, yielding a theoretical 80%). This product can often be used in subsequent reactions without further purification.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup and Isolation start Dissolve methyl pyrazine-2-carboxylate in water add_nabh4 Add Sodium Borohydride start->add_nabh4 stir_30min Stir vigorously for 30 min add_nabh4->stir_30min add_etoh_k2co3 Add Ethanol and sat. K2CO3 solution stir_30min->add_etoh_k2co3 extract Extract with Ethyl Acetate and Dichloromethane add_etoh_k2co3->extract dry_concentrate Dry and Concentrate Organic Phases extract->dry_concentrate product Obtain this compound (Yellow Oil) dry_concentrate->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 2-Pyrazinylmethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the use of 2-Pyrazinylmethanol as a versatile N,O-bidentate ligand in coordination chemistry. It includes key physicochemical properties, synthetic protocols for the ligand and its metal complexes, characterization data, and potential applications, with a focus on providing a practical guide for laboratory work.

Introduction to this compound as a Ligand

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a hydroxymethyl group. This structure offers two primary coordination sites: the nitrogen atom of the pyrazine ring and the oxygen atom of the alcohol group. This dual-donor capability allows this compound to act as a versatile N,O-bidentate chelating ligand, forming stable complexes with a variety of transition metal ions. The pyrazine moiety, known for its electron-withdrawing nature, can influence the electronic properties and reactivity of the resulting metal complexes. These characteristics make this compound an attractive ligand for the development of new coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry. Pyridine and pyrazine alcohol-based ligands are noted for their strong coordination with a wide range of transition metal ions, leading to a diverse family of structures from discrete molecules to multi-dimensional coordination polymers[1].

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₅H₆N₂O
Molecular Weight110.11 g/mol
Melting Point38.5 °C
Boiling Point60 °C at 0.2 mmHg
AppearanceWhite to light yellow powder or lump
λmax265 nm (in Ethanol)
pKa13.48 ± 0.10 (Predicted)

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a pyrazine-2-carboxylate ester, such as methyl pyrazine-2-carboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl pyrazine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Ethanol (EtOH)

  • Saturated potassium carbonate solution (K₂CO₃)

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl pyrazine-2-carboxylate (e.g., 8.5 g) in water (200 mL) in a round-bottom flask with vigorous stirring.

  • Carefully add sodium borohydride (11.65 g) portion-wise to the solution. An exothermic reaction will be observed.

  • Continue to stir the reaction mixture vigorously for 30 minutes after the addition of sodium borohydride is complete.

  • Sequentially add ethanol (80 mL) and a saturated potassium carbonate solution (150 mL) to the reaction mixture.

  • Continue stirring for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and perform extractions with ethyl acetate (5 x 150 mL) followed by dichloromethane (5 x 150 mL).

  • Combine all the organic phases.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow oil. The product can often be used in subsequent reactions without further purification.

Synthesis of Metal Complexes with this compound

The synthesis of coordination compounds with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The following is a general protocol that can be adapted for different metal ions.

General Experimental Protocol: Synthesis of a Metal(II) Complex

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (2 molar equivalents) in warm methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring.

  • The resulting mixture is then heated to reflux for 2-4 hours.

  • Allow the solution to cool to room temperature. Slow evaporation of the solvent may yield single crystals suitable for X-ray diffraction.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

Synthesis_Workflow Workflow for Synthesis and Characterization of this compound Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization ligand Dissolve this compound in Solvent reaction Mix and Reflux ligand->reaction metal_salt Dissolve Metal Salt in Solvent metal_salt->reaction crystallization Cooling and Crystallization reaction->crystallization isolation Filter and Dry Complex crystallization->isolation xrd Single Crystal X-ray Diffraction crystallization->xrd Determine 3D Structure ftir FTIR Spectroscopy isolation->ftir Analyze Structure uv_vis UV-Vis Spectroscopy isolation->uv_vis Analyze Electronic Properties nmr NMR Spectroscopy isolation->nmr Analyze Magnetic Properties elemental Elemental Analysis isolation->elemental Determine Composition

Caption: Workflow for the synthesis and characterization of metal complexes.

Characterization of this compound Complexes

The synthesized complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Spectroscopic Data

The following tables summarize typical spectroscopic data for coordination compounds with ligands similar to this compound, such as pyrazine-2-carboxylic acid derivatives. These values can serve as a reference for the characterization of this compound complexes.

Table 1: FTIR Spectral Data (cm⁻¹) for a Representative Ligand and its Metal Complexes

Compoundν(O-H)ν(C=N) pyrazineν(C-O)M-NM-O
Free Ligand (Hypothetical) ~3300~1580~1050--
Cu(II) Complex -~1600~1030~450~550
Ni(II) Complex -~1605~1025~445~545
Co(II) Complex -~1595~1035~440~540

Note: The disappearance or significant shift of the O-H band indicates deprotonation and coordination of the alcohol group. A shift in the C=N stretching frequency of the pyrazine ring suggests coordination of the nitrogen atom. The appearance of new bands at lower frequencies is indicative of the formation of metal-nitrogen and metal-oxygen bonds.

Table 2: UV-Vis Spectral Data (λmax, nm) for Representative Metal Complexes in Solution

Complexπ → π* (Ligand)n → π* (Ligand)Ligand to Metal Charge Transfer (LMCT)d-d transitions
Cu(II) Complex ~270~320~360-490~690
Ni(II) Complex ~270~320~350-450~650
Co(II) Complex ~270~320~340-480~640

Note: The π → π and n → π* transitions are characteristic of the pyrazine ring. The appearance of new bands in the visible region corresponds to d-d electronic transitions within the metal ion's d-orbitals and ligand-to-metal charge transfer bands.*

Crystal Structure Data

Single-crystal X-ray diffraction is a powerful technique to definitively determine the solid-state structure of coordination compounds. The table below presents representative bond lengths for complexes with related pyrazine-based ligands.

Table 3: Selected Bond Lengths (Å) from Crystal Structures of Related Pyrazine-Metal Complexes

BondRepresentative Length (Å)
M-N (pyrazine) 2.0 - 2.2
M-O (alkoxide) 1.9 - 2.1

Note: These bond lengths are typical for first-row transition metals and can vary depending on the specific metal ion, its oxidation state, and the overall coordination geometry.

Potential Applications

Metal complexes of pyrazine derivatives have been investigated for a range of applications, suggesting potential utility for complexes of this compound.

  • Biological Activity: Coordination compounds of pyrazine derivatives have shown promising antibacterial, antifungal, and anticancer activities[2]. The chelation of the metal ion can enhance the biological activity of the organic ligand.

  • Catalysis: The metal centers in these complexes can act as Lewis acids, catalyzing various organic reactions.

  • Materials Science: The ability of pyrazine-based ligands to bridge metal centers can lead to the formation of coordination polymers with interesting magnetic, porous, or photoluminescent properties.

Logical Relationships in Coordination Complex Formation

The formation and properties of coordination complexes with this compound are governed by a set of interrelated factors.

Logical_Relationships Factors Influencing the Properties of this compound Complexes cluster_inputs Input Variables cluster_outputs Resulting Properties metal_ion Metal Ion (Nature, Oxidation State, Size) structure Coordination Geometry and Crystal Structure metal_ion->structure ligand_properties Ligand Properties (this compound) ligand_properties->structure reaction_conditions Reaction Conditions (Solvent, Temperature, pH, Stoichiometry) reaction_conditions->structure counter_ion Counter Ion counter_ion->structure spectroscopic Spectroscopic Properties (FTIR, UV-Vis, NMR) structure->spectroscopic electrochemical Electrochemical Properties (Redox Potentials) structure->electrochemical biological Biological Activity structure->biological catalytic Catalytic Activity structure->catalytic

Caption: Interplay of factors determining the final properties of metal complexes.

References

Application Notes and Protocols for the Preparation of Metal Complexes with 2-Pyrazinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the preparation, characterization, and potential applications of metal complexes incorporating the ligand 2-Pyrazinylmethanol. While specific, detailed protocols for this compound are not extensively documented in publicly available literature, this document outlines generalized procedures adapted from the synthesis of complexes with structurally similar ligands, such as other pyrazine and pyridine derivatives.

Application Notes

Ligand Overview: this compound

This compound is a heterocyclic compound featuring a pyrazine ring and a methanol group. This structure offers multiple coordination sites for metal ions, primarily through the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group. The pyrazine moiety can act as a monodentate or a bridging ligand, leading to the formation of mononuclear or polynuclear complexes, respectively. The hydroxyl group can also participate in coordination, making this compound a potentially versatile ligand in coordination chemistry.

Coordination Chemistry and Potential Applications

Metal complexes with nitrogen-containing heterocyclic ligands, such as pyrazine and pyridine derivatives, are of significant interest in the field of drug development.[1] These complexes have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The coordination of a metal ion to an organic ligand can enhance the therapeutic efficacy and overcome resistance mechanisms of the parent organic compound.[1]

The pyrazine ring, in particular, is a key structural motif in many biologically active molecules. Metal complexes derived from pyrazine amides and other derivatives have been synthesized and investigated for their biological relevance.[5] It is hypothesized that metal complexes of this compound could exhibit interesting biological properties due to the combined presence of the pyrazine ring and the coordinating alcohol function. Potential applications could lie in the development of novel antimicrobial or anticancer agents.[2][4]

Structural Considerations

The coordination of this compound to a metal center can result in various geometries, with the final structure depending on the metal ion, the counter-ion, and the reaction conditions. Based on analogous structures with similar ligands, distorted octahedral or square pyramidal geometries are commonly observed for transition metal complexes.[5] X-ray crystallography is the definitive method for determining the precise coordination environment and solid-state structure of these complexes.

Experimental Protocols

The following protocols are generalized based on established methods for the synthesis of metal complexes with related N-heterocyclic ligands.[4][6] Optimization of these procedures for this compound and specific metal salts will be necessary.

1. General Synthesis of a Metal(II) Complex with this compound

This protocol describes a general method for the synthesis of a metal(II) complex, for example, with copper(II) chloride.

  • Materials:

    • This compound

    • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

    • Methanol (or another suitable solvent like ethanol or acetonitrile)

  • Procedure:

    • Dissolve this compound (2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask with stirring.

    • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

    • Slowly add the metal salt solution to the ligand solution with continuous stirring.

    • The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 4:1) to target different coordination geometries.

    • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

    • After reflux, allow the mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

    • If no precipitate forms upon cooling, the volume of the solvent can be reduced by rotary evaporation, and the solution can be left for slow evaporation at room temperature to induce crystallization.

    • Dry the resulting solid product in a desiccator over silica gel.

2. Purification and Recrystallization

The purity of the synthesized complex is crucial for accurate characterization and biological evaluation.

  • Procedure:

    • The crude product can be purified by recrystallization.

    • Dissolve the solid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a solvent mixture).

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Single crystals suitable for X-ray diffraction may form upon slow evaporation of the solvent over several days.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry as described previously.

3. Characterization of the Metal Complex

A combination of spectroscopic and analytical techniques should be employed to confirm the structure and composition of the synthesized complex.

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyrazine ring and the O-H stretch of the methanol group upon coordination can provide evidence of complex formation.

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex, which can give information about the coordination geometry around the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR can be used to characterize the ligand environment in the complex.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information on bond lengths, bond angles, and the overall molecular geometry.

Data Presentation

The following tables summarize typical data that would be collected for the characterization of metal complexes with N-heterocyclic ligands. The data provided are examples based on related structures and should be experimentally determined for new complexes of this compound.

Table 1: Example Spectroscopic Data for a Hypothetical [Cu(this compound)₂Cl₂] Complex

Spectroscopic TechniqueCharacteristic Features
IR (cm⁻¹) Shift in pyrazine ring vibrations (e.g., C=N, C=C stretching) compared to the free ligand. Broadening or shift of the O-H stretching vibration, indicating coordination of the hydroxyl group. Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.
UV-Vis (nm) Ligand-centered π-π* transitions (typically < 300 nm). Metal-to-ligand charge transfer (MLCT) bands. d-d transitions (for transition metals), which are often broad and weak, appearing in the visible region.

Table 2: Example X-ray Crystallographic Data for Analogous Pyrazine/Pyridine Metal Complexes

ParameterTypical Range of Values (for Cu(II) complexes)[7]
Cu-N (pyrazine) Bond Length (Å) 2.00 - 2.10
Cu-O (hydroxyl) Bond Length (Å) 1.95 - 2.05
Cu-Cl Bond Length (Å) 2.20 - 2.30 (equatorial), >2.5 (axial)
N-Cu-N Bond Angle (°) ~90 or ~180
O-Cu-N Bond Angle (°) ~90
Coordination Geometry Distorted Octahedral, Square Pyramidal

Visualizations

Diagram 1: General Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification Start Dissolve Ligand and Metal Salt Mix Mix Solutions Start->Mix Reflux Reflux Reaction Mixture Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Solvents Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize from Hot Solvent Dry->Recrystallize Crystals Collect Purified Crystals Recrystallize->Crystals Final_Product Final_Product Crystals->Final_Product Final Product

Caption: Workflow for the synthesis and purification of metal complexes.

Diagram 2: Characterization Pathway

Characterization_Pathway cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Compositional Analysis cluster_properties Property Evaluation Synthesized_Complex Synthesized Metal Complex IR IR Spectroscopy Synthesized_Complex->IR UV_Vis UV-Vis Spectroscopy Synthesized_Complex->UV_Vis NMR NMR (for diamagnetic) Synthesized_Complex->NMR Mass_Spec Mass Spectrometry Synthesized_Complex->Mass_Spec Elemental Elemental Analysis (C, H, N) Synthesized_Complex->Elemental X_Ray X-ray Crystallography Synthesized_Complex->X_Ray Biological_Activity Biological Activity Screening (e.g., Antimicrobial, Anticancer) IR->Biological_Activity UV_Vis->Biological_Activity NMR->Biological_Activity Mass_Spec->Biological_Activity Elemental->Biological_Activity X_Ray->Biological_Activity

Caption: Pathway for the characterization of synthesized metal complexes.

References

Application Notes and Protocols: 2-Pyrazinylmethanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-pyrazinylmethanol as a versatile starting material in the synthesis of various bioactive molecules. Detailed protocols for key transformations and biological assays are included, along with quantitative data and visual representations of relevant biological pathways and experimental workflows.

Application Note 1: Synthesis of Pyrazine-Hydrazone Derivatives with Antimicrobial Activity

Introduction:

Pyrazine-hydrazone scaffolds are a well-established class of compounds possessing a broad spectrum of antimicrobial activities. The synthesis of these derivatives often commences with the oxidation of this compound to the key intermediate, pyrazine-2-carbaldehyde. Subsequent condensation with various hydrazides yields the target hydrazones. These compounds have shown promising activity against a range of bacterial and fungal pathogens.

Data Presentation:

Table 1: Antimicrobial Activity of Pyrazine-Hydrazone Derivatives

Compound IDR-Group on HydrazideTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
PH-1 Unsubstituted PhenylStaphylococcus aureus64[1][2]
Escherichia coli128[1][2]
PH-2 4-NitrophenylStaphylococcus aureus32[1][2]
Escherichia coli64[1][2]
PH-3 2,4-DichlorophenylStaphylococcus aureus16[1][2]
Escherichia coli32[1][2]
PH-4 5-NitrofurylMycobacterium tuberculosis H37Rv3.1 - 12.5[1]

Experimental Protocols:

1. Oxidation of this compound to Pyrazine-2-carbaldehyde:

  • Materials: this compound, activated manganese dioxide (MnO₂), dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of this compound (1 mmol) in 20 mL of dichloromethane, add activated manganese dioxide (10 mmol).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

    • Wash the celite pad with dichloromethane.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield pyrazine-2-carbaldehyde. The product can be used in the next step without further purification.

2. Synthesis of Pyrazine-Hydrazone Derivatives (General Procedure):

  • Materials: Pyrazine-2-carbaldehyde, appropriate hydrazide (e.g., benzohydrazide, 4-nitrobenzohydrazide), ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve pyrazine-2-carbaldehyde (1 mmol) in 15 mL of ethanol in a round-bottom flask.

    • Add a solution of the desired hydrazide (1 mmol) in 10 mL of ethanol.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • If no precipitate forms, the solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

3. Antimicrobial Activity Assay (Microbroth Dilution Method):

  • Materials: Synthesized pyrazine-hydrazone compounds, bacterial/fungal strains, Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), 96-well microtiter plates, standard antimicrobial agents (e.g., ampicillin, fluconazole).

  • Procedure:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 512 to 1 µg/mL).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (broth with microorganism and no compound) and negative controls (broth only). Also, include wells with standard antimicrobial agents.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization:

experimental_workflow_antimicrobial cluster_synthesis Synthesis cluster_testing Biological Evaluation start This compound oxidation Oxidation (MnO2, DCM) start->oxidation aldehyde Pyrazine-2-carbaldehyde oxidation->aldehyde condensation Condensation (Ethanol, Acetic Acid) aldehyde->condensation hydrazide Hydrazide (R-CONHNH2) hydrazide->condensation product Pyrazine-Hydrazone Derivative condensation->product assay Antimicrobial Assay (Microbroth Dilution) product->assay mic Determine MIC assay->mic shp2_pathway cluster_upstream Upstream Signaling cluster_mapk RAS-MAPK Pathway cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_inactive SHP2 (Inactive) Grb2_Sos->SHP2_inactive Recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activates RAS_GDP RAS-GDP SHP2_active->RAS_GDP Dephosphorylates inhibitory sites RAS_GTP RAS-GTP RAS_GDP->RAS_GTP GDP/GTP Exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Pyrazine_Inhibitor Pyrazine-based SHP2 Inhibitor Pyrazine_Inhibitor->SHP2_active Allosterically Inhibits

References

Application Notes and Protocols: 2-Pyrazinylmethanol Derivatives in Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed studies on the direct application of 2-Pyrazinylmethanol in optoelectronic materials are limited in publicly available literature. The following application notes and protocols are based on the closely related and well-documented compound, Pyrazine-2,5-diyldimethanol , which shares key structural and functional motifs. The principles and procedures described can be considered a starting point for exploring the potential of this compound in the development of novel optoelectronic materials.

Application Notes

Pyrazine-containing ligands are of significant interest in the development of functional coordination polymers and metal-organic frameworks (MOFs) for optoelectronic applications. The nitrogen atoms in the pyrazine ring act as excellent coordination sites for metal ions, while the aromatic system can be tailored to influence the electronic properties of the resulting material. The incorporation of functional groups, such as the hydroxymethyl group in this compound and its derivatives, provides additional coordination sites and the potential for hydrogen bonding, which can direct the formation of extended supramolecular structures.

Coordination polymers based on pyrazine derivatives have shown promise as luminescent materials. The photoluminescence properties can arise from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states. By carefully selecting the metal ion and the pyrazine-based ligand, the emission color and quantum efficiency of the resulting materials can be tuned. These materials have potential applications in:

  • Organic Light-Emitting Diodes (OLEDs): Luminescent coordination polymers can serve as emissive materials in the active layer of OLEDs.

  • Chemical Sensors: The luminescence of these materials can be sensitive to the presence of certain analytes, making them suitable for chemical sensing applications.[1][2]

  • Solid-State Lighting: Phosphors based on coordination polymers can be used in the fabrication of white light-emitting diodes.

The use of pyrazine-2,5-diyldimethanol as a tetra-dentate organic linker has been demonstrated in the synthesis of one-dimensional (1D) and three-dimensional (3D) coordination polymers with various transition metals.[3] These studies highlight the versatility of the pyrazine-methanol scaffold in constructing diverse network structures.

Experimental Protocols

The following protocols are adapted from the synthesis of coordination polymers using pyrazine-2,5-diyldimethanol and various metal halides.[3] These can serve as a template for the synthesis of new materials using this compound.

Protocol 1: Synthesis of a 1D Copper(II) Coordination Polymer

This protocol describes the synthesis of a one-dimensional coordination polymer, {[Cu(pyzdmH2)₀.₅(µ-Br)(Br)(H₂O)]·H₂O}n, where pyzdmH2 is pyrazine-2,5-diyldimethanol.[3]

Materials:

  • Pyrazine-2,5-diyldimethanol (pyzdmH₂)

  • Copper(II) bromide (CuBr₂)

  • Deionized water

Procedure:

  • Prepare a 0.1 M aqueous solution of pyrazine-2,5-diyldimethanol.

  • Prepare a 0.05 M aqueous solution of copper(II) bromide.

  • In a small beaker, mix the pyrazine-2,5-diyldimethanol solution and the copper(II) bromide solution in a 2:1 molar ratio.

  • Place the beaker in an ultrasonic bath at room temperature for 30 minutes to facilitate the reaction.

  • Allow the solution to stand undisturbed. Single crystals suitable for X-ray diffraction will form over a period of a few days by slow evaporation.

  • Isolate the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

Protocol 2: Synthesis of a 1D Zinc(II) Coordination Polymer

This protocol outlines the synthesis of {[Zn₂(pyzdmH2)(µ-Cl)(Cl)₃(H₂O)]·H₂O}n.[3]

Materials:

  • Pyrazine-2,5-diyldimethanol (pyzdmH₂)

  • Zinc(II) chloride (ZnCl₂)

  • Deionized water

Procedure:

  • Prepare a 0.1 M aqueous solution of pyrazine-2,5-diyldimethanol.

  • Prepare a 0.033 M aqueous solution of zinc(II) chloride.

  • Combine the pyrazine-2,5-diyldimethanol solution and the zinc(II) chloride solution in a 3:1 molar ratio in a test tube.

  • Gently layer the zinc(II) chloride solution onto the ligand solution to promote slow diffusion and crystal growth.

  • Seal the test tube and leave it at room temperature. Colorless crystals will form at the interface over several days.

  • Collect the crystals by decanting the supernatant, wash gently with deionized water, and allow to air dry.

Data Presentation

Table 1: Crystallographic Data for Pyrazine-2,5-diyldimethanol and a Cu(II) Coordination Polymer[3]
ParameterPyrazine-2,5-diyldimethanol (pyzdmH₂){[Cu(pyzdmH₂)₀.₅(µ-Br)(Br)(H₂O)]·H₂O}n
Chemical FormulaC₆H₈N₂O₂C₃H₇Br₂CuN₁O₂
Formula Weight140.14316.48
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)14.123(3)9.893(2)
b (Å)5.998(1)13.987(3)
c (Å)11.234(2)6.289(1)
β (°)109.34(3)100.98(3)
Volume (ų)897.9(3)854.7(3)
Z64
Density (calculated) (g/cm³)1.5542.459
Table 2: Selected Bond Lengths (Å) for the {[Cu(pyzdmH₂)₀.₅(µ-Br)(Br)(H₂O)]·H₂O}n Coordination Polymer[3]
BondLength (Å)
Cu-O11.9968(12)
Cu-N12.0281(13)
Cu-Br12.4112(3)
Cu-Br1ⁱⁱ3.0672(3)
Cu-Br22.3627(3)
Cu-O(water)2.6590(15)

Visualizations

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_sol Aqueous Solution of Pyrazine-2,5-diyldimethanol Mix Mixing L_sol->Mix M_sol Aqueous Solution of Metal Halide (e.g., CuBr2) M_sol->Mix React Reaction (Ultrasonic Bath / Slow Diffusion) Mix->React Crystallize Crystallization (Slow Evaporation) React->Crystallize Isolate Isolation & Drying Crystallize->Isolate Product Coordination Polymer Crystals Isolate->Product

Caption: General workflow for the synthesis of coordination polymers.

Caption: Coordination sphere of Cu(II) in the 1D polymer.

References

Application Notes and Protocols for 2-Pyrazinylmethanol and its Role in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-Pyrazinylmethanol and the broader application of pyrazine derivatives as versatile ligands in catalysis. While this compound itself is not extensively reported as a catalyst, its structural motif is a key component in the design of sophisticated ligands for a variety of metal-catalyzed reactions.

Synthesis of this compound

This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. A common and effective method for its synthesis involves the reduction of a pyrazine-2-carboxylate ester.

Experimental Protocol: Synthesis of this compound from Methyl Pyrazine-2-carboxylate[1]

This protocol outlines the reduction of methyl pyrazine-2-carboxylate to this compound using sodium borohydride.

Materials:

  • Methyl pyrazine-2-carboxylate

  • Sodium borohydride

  • Water

  • Ethanol

  • Saturated potassium carbonate solution

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, dissolve methyl pyrazine-2-carboxylate (e.g., 8.5 g) in water (200 mL).

  • To the stirred solution, carefully add sodium borohydride (e.g., 11.65 g) portion-wise. An exothermic reaction will be observed.

  • After the addition is complete, continue to stir the reaction mixture vigorously for 30 minutes at room temperature.

  • Sequentially add ethanol (80 mL) and a saturated aqueous solution of potassium carbonate (150 mL) to the reaction mixture.

  • Continue stirring for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (5 x 150 mL) and subsequently with dichloromethane (5 x 150 mL).

  • Combine the organic extracts.

  • Dry the combined organic phases over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow oil. The product can often be used in subsequent steps without further purification.[1]

Diagram of the Synthesis Workflow for this compound:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A Methyl pyrazine-2-carboxylate D Dissolve A in C A->D B Sodium borohydride E Add B to solution B->E C Water (Solvent) C->D D->E F Stir for 30 min E->F G Add Ethanol & Saturated K2CO3 F->G H Stir for 30 min G->H I Extract with Ethyl Acetate & Dichloromethane H->I J Combine & Dry Organic Phases I->J K Concentrate under reduced pressure J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Application of Pyrazine Derivatives in Catalysis

Pyrazine-containing molecules are of significant interest in the field of catalysis, primarily as ligands that coordinate with transition metals to form active catalysts. The nitrogen atoms in the pyrazine ring can effectively coordinate with metal centers, and the electronic properties of the pyrazine ring can be tuned to influence the catalytic activity.[2][3][4]

Pyrazine derivatives have been successfully employed as ligands in a range of catalytic reactions, including:

  • Cross-Coupling Reactions: Pyrazine-based ligands are utilized in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] The nitrogen atoms in the pyrazine ring can sometimes inhibit catalysis by coordinating too strongly to the metal center; however, the use of sterically hindered ligands can mitigate this issue.[3]

  • Hydrogen Generation: Cobalt complexes featuring pyrazine-functionalized ligands have been investigated as catalysts for proton reduction in aqueous environments to generate hydrogen gas.[6][7][8] The substitution of pyrazine groups for pyridine groups in these catalyst systems has a notable impact on the metal- and ligand-centered reduction potentials and the overall catalytic activity.[6]

  • Olefin Polymerization: Pyrazine-diimine ligands have been explored in iron-based catalyst systems for ethylene polymerization.[2]

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction Using a Pyrazine Substrate

This protocol provides a general procedure for the cross-coupling of a chloropyrazine with an arylboronic acid, a common reaction in the synthesis of functionalized pyrazines.

Materials:

  • 2-Chloropyrazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, or a more specialized palladium complex)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or 1,4-dioxane)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (nitrogen or argon)

  • TLC or LC-MS for reaction monitoring

Procedure:

  • In a reaction vessel, combine the 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 0.01-0.05 mol%), and the base (e.g., 2.0 mmol).

  • Add the degassed solvent system to the reaction vessel.

  • Stir the reaction mixture vigorously under an inert atmosphere at an elevated temperature (e.g., 80-110 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrazine.

Logical Relationship of Pyrazine Ligand Properties to Catalytic Performance:

G A Pyrazine Ligand Properties B Electronic Properties (e.g., electron-withdrawing nature) A->B C Steric Hindrance A->C D Catalyst Performance B->D C->D E Activity D->E F Selectivity D->F G Stability D->G

Caption: Influence of pyrazine ligand properties on catalyst performance.

Quantitative Data Summary

The following table summarizes the application of pyrazine-based ligands in various catalytic reactions, with representative yields where available. Direct comparison of catalyst performance across different studies is challenging due to variations in substrates, reaction conditions, and catalyst systems.

Catalytic ReactionMetal CenterLigand TypeSubstratesProductYield (%)Reference
Suzuki-Miyaura CouplingPalladiumONO pincer complex2-Chloropyrazine, Arylboronic acid2-ArylpyrazineNot specified[3]
Suzuki CouplingPalladiumPd(PPh₃)₄5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Arylboronic acids5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides37-72[9]
Hydrogen GenerationCobaltPyrazine-functionalized macrocycleProtons (from aqueous solution)Hydrogen (H₂)Activity reported as turnovers[6]
Dehydrogenative CouplingManganeseAcridine-based pincer2-Amino alcohols2,5-Substituted pyrazinesNot specified[10]

Note: The yields and activities are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions employed. The data presented here are for illustrative purposes to highlight the utility of pyrazine-based systems in catalysis.

References

Application Notes and Protocols for the Purification of 2-Pyrazinylmethanol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Pyrazinylmethanol using silica gel column chromatography. The outlined procedures are based on established methods for the purification of pyrazine derivatives and related heterocyclic compounds.

Data Presentation

The efficiency of a chromatographic purification is determined by several factors, including the choice of stationary and mobile phases, which directly impacts the retention factor (Rƒ) and resolution of the target compound from impurities. The following table summarizes typical parameters for the purification of this compound, which should be optimized for each specific case.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography. For difficult separations, high-surface-area silica (>700 m²/g) may provide better resolution.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA gradient from a low to a higher polarity is typically used to elute compounds with varying polarities.
Initial Eluent Composition 90:10 (Hexane:Ethyl Acetate)A starting point for elution, effective for many pyrazine derivatives.[2][3]
Final Eluent Composition 4:1 (Hexane:Ethyl Acetate) or higher polarityThe final polarity will depend on the polarity of this compound and any impurities. A 4:1 ratio has been used for a similar pyrazine derivative.
Thin Layer Chromatography (TLC) Rƒ 0.2 - 0.4The ideal Rƒ for the target compound in the collection eluent to ensure good separation.
Sample Loading Dry Loading or Wet LoadingDry loading is preferred for better resolution, especially if the compound has low solubility in the initial eluent.
Purity Achieved >98%Dependent on the initial purity and optimization of the chromatographic conditions.
Typical Yield 70-90%Recovery can be optimized by careful fraction collection and pooling.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

1. Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Materials:

    • TLC plates (silica gel 60 F₂₅₄)

    • Crude this compound sample

    • Developing chamber

    • Various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1)

    • UV lamp (254 nm)

  • Protocol:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto the baseline of a TLC plate.

    • Place the TLC plate in a developing chamber containing a small amount of the chosen hexane/ethyl acetate eluent.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and visualize the spots under a UV lamp.

    • Calculate the Rƒ value for each spot. The ideal eluent system will provide an Rƒ value between 0.2 and 0.4 for this compound, with good separation from any impurities.

2. Silica Gel Column Chromatography

This protocol is designed for the purification of a crude sample of this compound.

  • Materials:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Hexane and Ethyl Acetate (HPLC grade)

    • Glass chromatography column with a stopcock

    • Sand (washed)

    • Cotton or glass wool

    • Collection vessels (test tubes or flasks)

    • Rotary evaporator

  • Protocol:

    • Column Packing:

      • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

      • Add a thin layer of sand on top of the plug.

      • Prepare a slurry of silica gel in hexane.

      • Pour the slurry into the column, ensuring there are no air bubbles. Gently tap the column to ensure even packing.

      • Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed.

      • Drain the excess hexane until the solvent level is just at the top of the sand layer.

    • Sample Loading (Dry Loading Method):

      • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel to the solution.

      • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

      • Carefully add the dry-loaded sample to the top of the prepared column.

    • Elution and Fraction Collection:

      • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

      • Gradually increase the polarity of the mobile phase based on the TLC analysis (e.g., 90:10, 80:20, etc.). A stepwise or linear gradient can be used.

      • Collect fractions in separate test tubes or flasks.

      • Monitor the elution of the compound by performing TLC on the collected fractions.

    • Isolation of Pure Product:

      • Identify the fractions containing the pure this compound using TLC.

      • Combine the pure fractions.

      • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

      • Determine the yield and assess the purity using analytical techniques such as HPLC, GC-MS, or NMR.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound by silica gel chromatography.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Optimize Mobile Phase) Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Pure Purified this compound Evap->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Characterization of 2-Pyrazinylmethanol Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods employed in the characterization of 2-Pyrazinylmethanol and its metal complexes. Detailed protocols for key experimental techniques are provided to facilitate the replication and adaptation of these methods in a laboratory setting.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of this compound complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-phase structure of diamagnetic this compound complexes. ¹H and ¹³C NMR are routinely used to confirm the coordination of the ligand to the metal center. For paramagnetic complexes, NMR can still provide valuable structural information, although the signals may be significantly shifted and broadened[1][2].

Quantitative ¹H and ¹³C NMR Data for a Representative this compound Complex

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Pyrazine-H38.65 (s)145.2
Pyrazine-H58.58 (d, J = 2.5 Hz)143.8
Pyrazine-H68.52 (d, J = 2.5 Hz)142.5
-CH₂-4.80 (s)62.1
-OH5.50 (br s)-
Note: Data is illustrative and may vary depending on the metal center, solvent, and other ligands.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube[3].

  • Instrument Setup:

    • Use a spectrometer operating at a field strength of at least 400 MHz for ¹H NMR.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm for diamagnetic complexes; a wider range may be needed for paramagnetic complexes).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger spectral width (e.g., 0 to 200 ppm).

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS)[4][5].

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Complex in Deuterated Solvent Acquire_1H Acquire ¹H NMR Spectrum Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Prep->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Reference Reference Spectrum Process->Reference Analyze Assign Signals & Determine Structure Reference->Analyze

Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the complexes and to confirm the coordination of the this compound ligand. Shifts in the vibrational frequencies of the pyrazine ring and the C-O bond of the methanol group upon complexation provide evidence of metal-ligand bond formation[6].

Typical FTIR Spectral Data for this compound and its Complex

Vibrational Mode This compound (cm⁻¹) Metal Complex (cm⁻¹) Assignment
ν(O-H)~3400 (broad)~3400 (broad) or absentO-H stretch
ν(C-H) aromatic~3050~3050C-H stretch
ν(C=N), ν(C=C)~1600-1400ShiftedPyrazine ring stretches
ν(C-O)~1050ShiftedC-O stretch
M-N, M-O-~500-400Metal-ligand stretches
Note: Data is illustrative and will vary with the metal ion.

Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the complex (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands and compare them to the spectrum of the free ligand.

Mass Spectrometry

Mass spectrometry (MS) is employed to determine the molecular weight of the this compound complexes and to study their fragmentation patterns, which can provide further structural information[7][8]. Electrospray Ionization (ESI-MS) is a common technique for coordination compounds[9].

Expected Fragmentation Patterns in Mass Spectrometry

Fragment Ion Description
[M]+ or [M+H]+Molecular ion or protonated molecular ion
[M-L]+Loss of a ligand (L)
[M-X]+Loss of a counter-ion (X)
[L+H]+Protonated free ligand
Note: Fragmentation depends on the ionization method and the stability of the complex.

Experimental Protocol for ESI-MS

  • Sample Preparation: Prepare a dilute solution of the complex (e.g., 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or water.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and good signal intensity.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer via a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.

Logical Flow of Mass Spectrometry Analysis

MS_Logic Start Prepare Dilute Solution of Complex Ionize Electrospray Ionization (ESI) Start->Ionize Detect Mass-to-Charge (m/z) Ratio Detection Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analyze Analyze Molecular Ion and Fragmentation Pattern Spectrum->Analyze Confirm Confirm Molecular Weight and Structure Analyze->Confirm

Logical flow of mass spectrometry analysis.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of this compound complexes in the solid state, providing precise information about bond lengths, bond angles, and coordination geometry[10][11].

Illustrative Crystallographic Data for a this compound Complex

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)12.456
c (Å)14.789
β (°)98.76
Z4
R-factor0.045
Note: This data is hypothetical and serves as an example.

Experimental Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction (typically >0.1 mm in all dimensions)[11]. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution[12].

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final structure with high precision.

Workflow for X-ray Crystallography

XRay_Workflow Grow Grow Single Crystals Mount Mount Crystal on Goniometer Grow->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Crystal Structure Collect->Solve Refine Refine Structural Model Solve->Refine Final Obtain Final 3D Structure Refine->Final

Experimental workflow for X-ray crystallography.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition behavior of this compound complexes[13][14][15].

Illustrative TGA Data for a Hydrated this compound Complex

Temperature Range (°C) Mass Loss (%) Assignment
50-1205.0Loss of lattice water molecules
150-25010.0Loss of coordinated water molecules
250-40045.0Decomposition of the organic ligand
>40020.0Final decomposition to metal oxide
Note: Decomposition temperatures and mass losses are dependent on the specific complex and heating rate.

Experimental Protocol for Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum)[13][16].

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the temperatures of decomposition events and the corresponding mass losses. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Biological Activity and Potential Signaling Pathways

Some pyrazine and pyridine-based complexes have shown promising biological activities, including antileishmanial and anticancer effects[17][18]. The mechanism of action for such complexes can involve interactions with biological macromolecules like DNA and proteins, potentially leading to the induction of apoptosis.

Potential Mechanism of Action for Biologically Active Complexes

Biologically active this compound complexes may exert their effects through various mechanisms, including:

  • DNA Binding: The complex may bind to DNA through intercalation or groove binding, inhibiting DNA replication and transcription.

  • Enzyme Inhibition: The metal center or the complex as a whole could inhibit the activity of key enzymes within the cell.

  • Generation of Reactive Oxygen Species (ROS): The complex might catalyze the production of ROS, leading to oxidative stress and cell death.

Hypothesized Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway Complex This compound Complex Interaction Interaction with Cellular Targets (DNA, Proteins) Complex->Interaction Stress Cellular Stress (e.g., ROS production) Interaction->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A hypothesized signaling pathway for apoptosis induction.

References

2-Pyrazinylmethanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

2-Pyrazinylmethanol is a valuable heterocyclic building block in organic synthesis, serving as a key precursor for a diverse range of functionalized pyrazine derivatives. Its strategic importance lies in its readily transformable hydroxymethyl group, which can be oxidized to an aldehyde or carboxylic acid, or engaged in various coupling and esterification reactions. This versatility allows for the facile introduction of the pyrazine motif into more complex molecular architectures, a feature of significant interest in the development of pharmaceuticals, agrochemicals, and functional materials.

The pyrazine ring is a common scaffold in numerous biologically active compounds, including the anti-tuberculosis drug pyrazinamide. The strategic manipulation of this compound provides a direct and efficient entry point for the synthesis of pyrazinamide analogs and other novel pyrazine-containing entities with potential therapeutic applications.

Key Synthetic Transformations and Applications

The primary utility of this compound as a building block stems from the reactivity of its hydroxymethyl group. The following sections detail key synthetic transformations and provide protocols for these reactions.

Oxidation to Pyrazine-2-carboxaldehyde

The selective oxidation of this compound to pyrazine-2-carboxaldehyde is a pivotal transformation, as the resulting aldehyde is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions. Common oxidizing agents for this conversion include manganese dioxide (MnO₂) and Dess-Martin periodinane (DMP).

Table 1: Comparison of Oxidation Methods for this compound

Oxidizing AgentReaction ConditionsYield (%)Reference
Manganese Dioxide (MnO₂)Chloroform, Reflux, 24h~70-80General procedure
Dess-Martin Periodinane (DMP)Dichloromethane (DCM), Room Temp, 1-2h>90General procedure[1][2][3]

This protocol describes a general procedure for the oxidation of this compound to pyrazine-2-carboxaldehyde using activated manganese dioxide.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (CHCl₃)

  • Celite® or other filtration aid

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in chloroform (10-20 mL per gram of alcohol).

  • Add activated manganese dioxide (5-10 eq) to the solution. The exact amount may need to be optimized depending on the activity of the MnO₂.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with several portions of chloroform.

  • Combine the filtrate and washes and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford pyrazine-2-carboxaldehyde as a crude product, which can be further purified by distillation or chromatography if necessary.

Synthesis of Pyrazine-2-carboxylic Acid Derivatives

Further oxidation of pyrazine-2-carboxaldehyde or direct oxidation of this compound can yield pyrazine-2-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides, esters, and other derivatives. A particularly important application is the synthesis of pyrazinamide, an essential anti-tuberculosis drug.

Synthesis_Workflow A This compound B Oxidation A->B [O] C Pyrazine-2-carboxylic Acid B->C D Activation (e.g., SOCl₂) C->D E Pyrazine-2-carbonyl Chloride D->E F Amidation (NH₃) E->F G Pyrazinamide F->G

Caption: Synthesis of Pyrazinamide from this compound.

This protocol outlines the synthesis of pyrazinamide derivatives starting from pyrazine-2-carboxylic acid, which can be obtained via the oxidation of this compound.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or other activating agent (e.g., EDC, HOBt)

  • An appropriate amine (e.g., ammonia for pyrazinamide, or a primary/secondary amine for derivatives)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Standard laboratory glassware and equipment

Procedure:

  • Formation of the Acid Chloride: In a fume hood, suspend pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride can be used in the next step without further purification.

  • Amidation: Dissolve the crude pyrazine-2-carbonyl chloride in an anhydrous solvent like DCM.

  • In a separate flask, dissolve the desired amine (1.1-1.5 eq) and a base such as triethylamine (1.5-2.0 eq) in DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-substituted pyrazinamide derivative.

Esterification Reactions

This compound can be directly esterified with acid chlorides or anhydrides to produce pyrazinyl esters. These esters are valuable intermediates and have applications as flavoring agents and in the synthesis of more complex molecules.

Table 2: Esterification of this compound

Acylating AgentBaseSolventYield (%)
Acetyl ChloridePyridineDCMHigh
Benzoyl ChlorideTriethylamineTHFHigh

This protocol describes the general procedure for the esterification of this compound with an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and equipment

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The synthetic pathways described above illustrate the logical progression from a simple building block to more complex and potentially bioactive molecules. The following diagram visualizes the key transformations of this compound.

Synthetic_Pathways cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Products & Derivatives This compound This compound Pyrazine-2-carboxaldehyde Pyrazine-2-carboxaldehyde This compound->Pyrazine-2-carboxaldehyde Mild Oxidation Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid This compound->Pyrazine-2-carboxylic Acid Strong Oxidation Pyrazinyl Esters Pyrazinyl Esters This compound->Pyrazinyl Esters Esterification Substituted Pyrazines Substituted Pyrazines Pyrazine-2-carboxaldehyde->Substituted Pyrazines Further Reactions Pyrazinamide & Analogs Pyrazinamide & Analogs Pyrazine-2-carboxylic Acid->Pyrazinamide & Analogs Amidation Functionalized Esters Functionalized Esters Pyrazinyl Esters->Functionalized Esters Further Modifications

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Pyrazinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Pyrazinylmethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include the reduction of pyrazine-2-carboxylic acid esters and a multi-step synthesis starting from 2-picoline.

  • Reduction of Methyl Pyrazine-2-Carboxylate: This is a common and direct method involving the reduction of a pyrazine-2-carboxylic acid ester, such as methyl pyrazine-2-carboxylate, using a reducing agent like sodium borohydride.[1]

  • Multi-step synthesis from 2-Picoline: This method involves the oxidation of 2-picoline to 2-picoline N-oxide, followed by rearrangement and hydrolysis to yield 2-pyridinemethanol. While this has been described for the pyridine analogue, a similar pathway can be envisioned for pyrazine derivatives.[2][3]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For the reduction of methyl pyrazine-2-carboxylate with sodium borohydride, a yield of around 80% has been reported.[1] The multi-step synthesis from 2-picoline to its corresponding methanol has been reported to have a total yield of up to 65%.[2]

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be achieved through several methods, depending on the nature of the impurities. Common techniques include:

  • Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture. For instance, after reduction with sodium borohydride, the product can be extracted using ethyl acetate and dichloromethane.[1][4]

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be an effective purification method.[4]

  • Recrystallization: If the product is a solid and a suitable solvent system is found, recrystallization can be a powerful technique to obtain high-purity crystalline material.[5]

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be used for purification.[4] this compound has a boiling point of 60°C at 0.2 mmHg.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of Methyl Pyrazine-2-Carboxylate

This section addresses common issues encountered during the synthesis of this compound via the reduction of methyl pyrazine-2-carboxylate.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of the reducing agent.[6] - Increase Reducing Agent Stoichiometry: A slight excess of the reducing agent (e.g., sodium borohydride) may be necessary to drive the reaction to completion. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting material.
Degradation of Product - Control Reaction Temperature: The addition of sodium borohydride to the aqueous solution of methyl pyrazine-2-carboxylate can be vigorously exothermic.[1] Maintain a low temperature (e.g., using an ice bath) during the addition to prevent degradation of the starting material or product. - Mild Workup Conditions: Avoid overly acidic or basic conditions during the workup if the product is found to be sensitive.[6]
Inefficient Extraction - Multiple Extractions: Perform multiple extractions with the organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.[1][4] - Salting Out: Add a saturated solution of a salt like potassium carbonate to the aqueous layer to decrease the solubility of the product and improve extraction efficiency.[1]
Side Reactions - Purity of Starting Material: Ensure the methyl pyrazine-2-carboxylate is pure, as impurities can lead to side reactions.

Experimental Protocols

Synthesis of this compound via Reduction of Methyl Pyrazine-2-Carboxylate

This protocol is adapted from a reported procedure.[1]

Materials:

  • Methyl pyrazine-2-carboxylate

  • Sodium borohydride

  • Water

  • Ethanol

  • Saturated potassium carbonate solution

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve methyl pyrazine-2-carboxylate (1.0 eq) in water.

  • Carefully add sodium borohydride (a significant excess, e.g., ~4.5 eq by weight) to the solution with vigorous stirring. Note: The reaction is exothermic.

  • Continue to stir vigorously for 30 minutes after the addition is complete.

  • Sequentially add ethanol and a saturated potassium carbonate solution.

  • Continue stirring for another 30 minutes.

  • Extract the mixture multiple times with ethyl acetate and then with dichloromethane.

  • Combine the organic phases.

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a yellow oil.

Quantitative Data Summary

Reactant Reagent Solvent Reported Yield
Methyl pyrazine-2-carboxylateSodium borohydrideWater/Ethanol~80%[1]

Visualizations

Reaction Pathway for the Synthesis of this compound```dot

reaction_pathway start Methyl Pyrazine-2-carboxylate product This compound start->product Reduction reagent Sodium Borohydride (NaBH4) in Water/Ethanol reagent->start

References

Technical Support Center: 2-Pyrazinylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyrazinylmethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: As a primary alcohol, this compound is commonly used in oxidation reactions to synthesize 2-pyrazinecarboxaldehyde or pyrazinoic acid. It is also frequently used in esterification reactions to produce various pyrazinyl esters, and in reactions to convert the hydroxyl group into a leaving group, such as conversion to an alkyl chloride using thionyl chloride.

Q2: What are the general byproducts I can expect when working with this compound?

A2: Byproducts are highly dependent on the specific reaction being performed.

  • Oxidation: Byproducts are determined by the oxidizing agent used. For example, Swern oxidations produce dimethyl sulfide and carbon monoxide, while Dess-Martin periodinane oxidations yield a recyclable iodo-compound.

  • Esterification: The most common byproduct is water.[1] However, under certain conditions, byproducts from side reactions like dehydration of the alcohol can occur.

  • Reaction with Thionyl Chloride: The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Q3: How does the pyrazine ring affect the reactivity of the methanol group?

A3: The pyrazine ring is an electron-deficient aromatic system. This can influence the reactivity of the adjacent methanol group. The nitrogen atoms in the pyrazine ring are basic and can be protonated under acidic conditions, which can affect reaction mechanisms and potentially lead to side reactions.

Troubleshooting Guides

Oxidation of this compound

Q1.1: I am trying to oxidize this compound to 2-pyrazinecarboxaldehyde using a Swern oxidation, but I am getting a complex mixture of products. What could be the cause?

A1.1: While the Swern oxidation is generally a mild and selective method for oxidizing primary alcohols to aldehydes, several issues can arise, especially with heteroaromatic substrates like this compound.

  • Unexpected Ring-Opening: In some cases, vicinal diols on pyrazine-fused systems have been observed to undergo an unexpected ring-opening reaction under Swern oxidation conditions.[2][3] While this compound is not a diol, this suggests that the pyrazine ring can participate in unexpected side reactions.

  • Reaction Temperature: It is crucial to maintain a low temperature (typically -78 °C) during the addition of reagents. If the temperature rises, side reactions can occur.

  • Base-Related Side Reactions: The base used (commonly triethylamine) can sometimes cause epimerization if there is a stereocenter alpha to the newly formed carbonyl. While not directly applicable to this compound, it highlights the potential for base-mediated side reactions.

Troubleshooting Workflow: Swern Oxidation

Start Complex Mixture in Swern Oxidation CheckTemp Verify Reaction Temperature (<-70 °C) Start->CheckTemp CheckReagents Check Purity of Reagents (DMSO, Oxalyl Chloride) CheckTemp->CheckReagents Temp. OK UnexpectedRingOpening Consider Unexpected Ring-Opening Side Reaction CheckReagents->UnexpectedRingOpening Reagents Pure Purification Optimize Purification (e.g., Chromatography) UnexpectedRingOpening->Purification Hypothesized AlternativeOxidation Consider Alternative Oxidation Method (e.g., Dess-Martin) UnexpectedRingOpening->AlternativeOxidation Confirmed Success Successful Oxidation Purification->Success AlternativeOxidation->Success

Caption: Troubleshooting workflow for Swern oxidation of this compound.

Q1.2: I am using Dess-Martin Periodinane (DMP) for the oxidation and am having trouble removing the byproducts. What can I do?

A1.2: The primary byproduct of a Dess-Martin oxidation is an iodo-compound, which can sometimes be difficult to remove from the desired product. The reaction also produces two equivalents of acetic acid.[4]

  • Workup Procedure: A common method to remove the iodo byproduct is to quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a reducing agent like sodium thiosulfate (Na₂S₂O₃). This will convert the byproduct into a more water-soluble species that can be removed during an aqueous workup.

  • Buffering the Reaction: The generated acetic acid can be neutralized by adding a mild base like pyridine or sodium bicarbonate to the reaction mixture, which is important if your product is acid-sensitive.[4]

Table 1: Common Byproducts in the Oxidation of this compound

Oxidation MethodReagentsExpected ByproductsNotes
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineDimethyl sulfide (DMS), Carbon monoxide (CO), Carbon dioxide (CO₂), Triethylammonium chlorideDMS has a strong, unpleasant odor. CO is toxic. The reaction should be performed in a fume hood.
Dess-Martin OxidationDess-Martin Periodinane (DMP)2-Iodoxybenzoic acid (IBX) byproduct, Acetic acidByproducts can be removed with an aqueous workup containing a reducing agent and a mild base.
Permanganate OxidationPotassium Permanganate (KMnO₄)Manganese dioxide (MnO₂)MnO₂ is a solid precipitate that can be removed by filtration.[5]
Esterification of this compound

Q2.1: I am performing a Fischer esterification with this compound and a carboxylic acid using a strong acid catalyst, but the yield is low. What are the potential issues?

A2.1: Low yields in Fischer esterification can be due to several factors, some of which are specific to using a heteroaromatic alcohol like this compound.

  • Protonation of the Pyrazine Ring: The pyrazine ring is basic and can be protonated by the strong acid catalyst (e.g., sulfuric acid). This deactivates the ring and can potentially hinder the desired reaction. The electron-deficient nature of the pyrazine ring makes it resistant to electrophilic reagents, and protonation further deactivates it.[6]

  • Equilibrium: Fischer esterification is an equilibrium reaction.[1] To drive the reaction towards the product, it is common to use an excess of one of the reactants (usually the alcohol) or to remove the water that is formed as a byproduct.

  • Dehydration of the Alcohol: Although less common for primary alcohols, under harsh acidic conditions and high temperatures, there is a possibility of dehydration of the alcohol to form an alkene, though with this compound this is unlikely.

Logical Relationship for Improving Esterification Yield

cluster_solutions Solutions Start Low Yield in Fischer Esterification Protonation Protonation of Pyrazine Ring Start->Protonation Equilibrium Unfavorable Equilibrium Start->Equilibrium Dehydration Potential Dehydration Start->Dehydration UseLessAcid Use Milder Acid Catalyst Protonation->UseLessAcid RemoveWater Remove Water Byproduct (e.g., Dean-Stark) Equilibrium->RemoveWater ExcessReagent Use Excess of One Reagent Equilibrium->ExcessReagent

Caption: Factors affecting Fischer esterification yield and potential solutions.

Conversion to 2-(Chloromethyl)pyrazine

Q3.1: I am reacting this compound with thionyl chloride (SOCl₂) to form 2-(chloromethyl)pyrazine, but the reaction is turning dark and I am getting a low yield of the desired product. What could be happening?

A3.1: The reaction of alcohols with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts. The HCl generated can be problematic with a substrate containing a basic pyrazine ring.

  • Reaction with Pyrazine: The pyrazine ring can act as a base and react with the HCl generated, forming a pyridinium salt. This can complicate the reaction and the workup. Often, a non-nucleophilic base like pyridine is added to neutralize the HCl.[7][8]

  • Side Reactions: The intermediate alkyl chlorosulfite can undergo elimination or other side reactions if the temperature is not controlled.

  • Mechanism: The reaction of an alcohol with thionyl chloride can proceed through different mechanisms (Sₙi or Sₙ2) depending on the presence of a base like pyridine.[7] The Sₙ2 pathway, favored in the presence of pyridine, leads to inversion of stereochemistry (not relevant for this compound but important for other alcohols).

Experimental Protocols

Protocol 1: General Procedure for Dess-Martin Oxidation of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-pyrazinecarboxaldehyde.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for Fischer Esterification of this compound

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography or distillation.

References

Stability of 2-Pyrazinylmethanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-pyrazinylmethanol under various experimental conditions. The following sections offer troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic or basic conditions?

A1: The primary stability concerns for this compound revolve around its two main functional components: the pyrazine ring and the benzylic alcohol group. The pyrazine ring is generally stable, but the nitrogen atoms can be protonated under acidic conditions, which may alter its electronic properties.[1] The benzylic alcohol is susceptible to acid-catalyzed dehydration, particularly at elevated temperatures, which would lead to the formation of a vinylpyrazine derivative.[2] Under basic conditions, the alcohol is less likely to dehydrate but could be susceptible to oxidation, especially in the presence of air or other oxidizing agents, potentially forming 2-pyrazinecarboxaldehyde or 2-pyrazinoic acid.[3][4]

Q2: What are the likely degradation products of this compound in a forced degradation study?

A2: Based on the structure of this compound, the following degradation products might be anticipated under forced degradation conditions:

  • Acidic Conditions: The primary degradation product is likely to be a dehydrated species resulting from the elimination of water from the benzylic alcohol.[5]

  • Basic Conditions: Oxidation products are more likely, such as 2-pyrazinecarboxaldehyde and 2-pyrazinoic acid.[3]

  • Oxidative Conditions (e.g., H₂O₂): Similar to basic conditions, oxidation of the alcohol group is expected, leading to the corresponding aldehyde and carboxylic acid.[4] N-oxidation of the pyrazine ring to form pyrazine-N-oxides is also a possibility.[6][7]

  • Photolytic Conditions: Photochemical degradation could lead to a variety of products, including oxidative species or rearrangement products of the pyrazine ring.[6]

  • Thermal Conditions: At elevated temperatures, dehydration is a potential degradation pathway.[2]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark place in a tightly sealed container to protect it from heat, light, and moisture. An inert atmosphere (e.g., nitrogen or argon) can also be considered to minimize the risk of oxidation.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: The degradation of this compound can be effectively monitored using stability-indicating analytical methods.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for separating and quantifying the parent compound and its degradation products.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradants.[12][13][14]

Troubleshooting Guides

Issue: I am observing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: This could be due to the degradation of this compound in your sample solution or during the analytical process.

  • Recommended Action:

    • Prepare fresh solutions of this compound in a suitable, inert solvent immediately before analysis.

    • Ensure that the mobile phase and diluents are compatible with the analyte and will not induce degradation.

    • If using GC-MS, be aware that in-column dehydration of benzylic alcohols can sometimes occur at elevated injector temperatures.[15] Consider optimizing your GC method to use a lower injection temperature.

    • Characterize the unexpected peaks using mass spectrometry (LC-MS or GC-MS) to identify potential degradation products.[12][13]

Issue: I am not seeing any degradation of this compound under my forced degradation conditions.

  • Possible Cause: The stress conditions may not be harsh enough to induce degradation.

  • Recommended Action:

    • Increase the concentration of the acid or base, the temperature, or the duration of exposure to the stress condition.[10]

    • For photostability testing, ensure that the light exposure is of sufficient intensity and duration as per ICH guidelines.

    • Confirm that your analytical method is sensitive enough to detect low levels of degradation products.

Issue: The mass balance in my stability study is below 90%.

  • Possible Cause: This could indicate that some degradation products are not being detected by your analytical method. This might happen if they do not have a chromophore for UV detection, are not eluting from the column, or are volatile and being lost during sample preparation.

  • Recommended Action:

    • Use a complementary analytical technique, such as GC-MS, to screen for volatile degradation products.[14]

    • Employ a mass spectrometer as a detector for your HPLC (LC-MS) to detect compounds that may not have a strong UV chromophore.[12]

    • Ensure that your chromatographic method is capable of eluting all potential degradation products, which may have very different polarities compared to the parent compound.

Data Presentation

The following table provides a hypothetical summary of results from a forced degradation study on this compound.

Stress ConditionReagent/ParameterDurationTemperature% Degradation of this compoundMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C15%Dehydration Product
Base Hydrolysis 0.1 M NaOH24 hours60°C8%2-Pyrazinecarboxaldehyde, 2-Pyrazinoic Acid
Oxidation 3% H₂O₂24 hoursRoom Temp25%2-Pyrazinecarboxaldehyde, 2-Pyrazinoic Acid, Pyrazine-N-oxides
Thermal Dry Heat48 hours80°C5%Dehydration Product
Photolytic UV Light (254 nm)24 hoursRoom Temp12%Oxidative and other minor degradants

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

4. Sample Analysis:

  • At the end of the exposure period, cool the solutions to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • For the thermally degraded solid sample, dissolve it in methanol to achieve a concentration of 1 mg/mL and then dilute as above.

5. Analytical Methodology:

  • HPLC-UV:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm

    • Injection Volume: 10 µL

  • GC-MS:

    • Column: DB-5ms or equivalent

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, ramp to 280°C.

    • Ionization: Electron Ionization (EI) at 70 eV

Visualizations

Potential Degradation Pathways of this compound cluster_acid Acidic Conditions (H⁺, Δ) cluster_base_oxidative Basic/Oxidative Conditions (OH⁻/O₂, H₂O₂) parent This compound dehydrated Vinylpyrazine (Dehydration Product) parent->dehydrated Dehydration aldehyde 2-Pyrazinecarboxaldehyde parent->aldehyde Oxidation n_oxide This compound-N-oxide parent->n_oxide N-Oxidation acid 2-Pyrazinoic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study cluster_stress Application of Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidative Oxidation (3% H₂O₂, RT) start->oxidative thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (UV Light) start->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photo->sample_prep analysis Analysis by Stability-Indicating Method (HPLC-UV, GC-MS) sample_prep->analysis data_analysis Data Analysis (Quantification, Impurity Profiling) analysis->data_analysis end Stability Assessment data_analysis->end

Caption: Workflow for a forced degradation study.

References

Navigating the Reactivity of 2-Pyrazinylmethanol: A Technical Guide to Preventing Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the stability of reagents is paramount to the success of complex synthetic pathways. 2-Pyrazinylmethanol, a key building block in the synthesis of various pharmaceutical agents, can be susceptible to decomposition under certain reaction conditions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of this compound in your experiments, ensuring higher yields and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common decomposition pathways for this compound?

A1: The primary modes of decomposition for this compound involve oxidation of the hydroxymethyl group and instability in strongly acidic or basic environments.

  • Oxidation: The hydroxymethyl group is susceptible to oxidation to form pyrazine-2-aldehyde or further to pyrazine-2-carboxylic acid. This is a common side reaction when employing oxidizing agents in subsequent synthetic steps.

  • Acid/Base Instability: While moderately stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to polymerization or other degradation pathways. The pyrazine ring itself can be sensitive to certain acidic conditions.

Q2: My reaction involves an oxidation step, and I'm observing the formation of pyrazine-2-carboxylic acid. How can I prevent this?

A2: This is a classic case of over-oxidation. To prevent this, you can protect the hydroxymethyl group before the oxidation step. The use of a suitable protecting group will mask the alcohol functionality, rendering it inert to the oxidizing agent. After the desired reaction is complete, the protecting group can be selectively removed.

Q3: What are the recommended protecting groups for this compound?

A3: The choice of protecting group depends on the specific reaction conditions you plan to employ. Silyl ethers and benzyl ethers are commonly used for protecting alcohols and are generally suitable for this compound.[1][2][3]

Protecting GroupProtection ReagentsDeprotection ReagentsStability Profile
TBDMS (tert-butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFTBAF in THF; Acetic acid in THF/H₂O; HF in PyridineStable to most non-acidic and non-fluoride conditions.[1][4]
TIPS (triisopropylsilyl)TIPS-Cl, Imidazole, DMFTBAF in THF; HF in PyridineMore stable than TBDMS to acidic conditions due to greater steric hindrance.
Bn (benzyl)Benzyl bromide (BnBr), NaHH₂, Pd/CStable to a wide range of acidic and basic conditions.[2][5][6]

Q4: I need to perform a reaction under strongly basic conditions. Which protecting group should I choose?

A4: For reactions involving strong bases, a silyl ether protecting group such as TBDMS or TIPS is an excellent choice.[3] These groups are stable to basic conditions and can be readily removed with fluoride-based reagents like TBAF once the base-mediated step is complete.[7][8][9]

Q5: My synthesis requires acidic conditions. What is the best way to protect the this compound?

A5: Benzyl ethers are generally more robust under acidic conditions compared to silyl ethers.[6] Therefore, protecting the hydroxymethyl group as a benzyl ether would be the recommended strategy for reactions carried out in the presence of acid.

Troubleshooting Guide

Issue 1: Low yield of the desired product and formation of multiple unidentified byproducts.

  • Possible Cause: Decomposition of this compound due to incompatible reaction conditions.

  • Troubleshooting Steps:

    • Protect the Hydroxymethyl Group: Before proceeding with the reaction, protect the alcohol functionality of this compound using a suitable protecting group as outlined in the FAQ section.

    • Optimize Reaction Conditions: If protection is not feasible, consider milder reaction conditions. This could involve using a less harsh reagent, lowering the reaction temperature, or reducing the reaction time.

    • pH Control: If the reaction is sensitive to pH, buffer the reaction mixture to maintain a neutral or near-neutral pH.

Issue 2: During a Mitsunobu reaction, I am observing poor conversion of this compound.

  • Possible Cause: The acidity of the nucleophile used in a Mitsunobu reaction is crucial.[10][11] If the pKa of the nucleophile is too high, the reaction may not proceed efficiently. Additionally, side reactions can occur.

  • Troubleshooting Steps:

    • Select an Appropriate Nucleophile: Ensure the pKa of your nucleophile is suitable for the Mitsunobu reaction.

    • Protect the Hydroxymethyl Group: If the nucleophile is not the issue, consider protecting the alcohol and using an alternative strategy to introduce the desired functionality.

    • Modified Mitsunobu Conditions: Investigate modified Mitsunobu protocols that utilize different azodicarboxylates or phosphines, which may improve the outcome with your specific substrate.[12]

Experimental Protocols

Protection of this compound as a TBDMS Ether

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Deprotection of TBDMS-protected this compound

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.

  • Add the 1M TBAF solution in THF (1.1 eq) dropwise at room temperature.[7]

  • Stir the mixture and monitor the deprotection by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the logical workflow for troubleshooting and the general protection/deprotection strategy.

Decomposition_Troubleshooting start Reaction with This compound check_yield Low Yield or Byproducts? start->check_yield protect Protect Hydroxymethyl Group check_yield->protect Yes optimize Optimize Reaction Conditions (Temperature, Reagents) check_yield->optimize Yes, alternative proceed Proceed with Reaction check_yield->proceed No protect->proceed optimize->proceed deprotect Deprotect proceed->deprotect final_product Final Product deprotect->final_product

Caption: Troubleshooting workflow for reactions involving this compound.

Protection_Strategy cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection start This compound reagents Protection Reagents (e.g., TBDMS-Cl, Imidazole) start->reagents protected Protected This compound reagents->protected reaction Desired Synthetic Transformation protected->reaction deprotection_reagents Deprotection Reagents (e.g., TBAF) reaction->deprotection_reagents deprotected Final Product deprotection_reagents->deprotected

Caption: General workflow for the protection and deprotection of this compound.

References

Technical Support Center: Troubleshooting Low Yield in 2-Pyrazinylmethanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Pyrazinylmethanol coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a 2-halopyrazine derivative is giving low to no yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings involving pyrazines often stem from a few key factors. Firstly, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Secondly, chloropyrazines are notably less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the oxidative addition step more challenging.[1] Another common issue is the protodeboronation of the boronic acid coupling partner, a side reaction that is often promoted by high temperatures and certain bases.[2]

Q2: I am attempting a Buchwald-Hartwig amination with this compound as the substrate (or a derivative) and observing significant byproduct formation. What are the likely side reactions?

In Buchwald-Hartwig aminations with substrates containing a hydroxyl group like this compound, a primary competing reaction is the O-arylation, leading to the formation of an ether byproduct. The alkoxide formed from the deprotonation of the methanol group can act as a nucleophile. Additionally, hydrodehalogenation of the aryl halide starting material is a common side reaction where the halogen is replaced by a hydrogen atom. If the pyrazine ring itself has an N-H group, it can also compete in the coupling reaction.[3]

Q3: How does the position of the halogen on the pyrazine ring affect reactivity in cross-coupling reactions?

The electronic properties of the pyrazine ring make the reactivity of halogens at different positions non-equivalent. For instance, in dichloropyrimidines (a related diazine), the C4 position is generally more reactive towards oxidative addition than the C2 position.[4] This regioselectivity can be exploited for sequential functionalization. Understanding the electronic and steric environment of the halogen on your this compound derivative is crucial for optimizing the reaction.

Q4: What is the "catalyst inhibition" mentioned for pyrazine substrates and how can I mitigate it?

The lone pairs of electrons on the nitrogen atoms of the pyrazine ring can coordinate strongly to the palladium center of the catalyst. This coordination can saturate the metal center, preventing it from participating in the catalytic cycle and leading to low or no reactivity. To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is recommended. These bulky ligands can sterically hinder the coordination of the pyrazine nitrogen to the palladium center.[2]

Q5: Can I use 2-chloropyrazine derivatives in my coupling reactions, or should I opt for the more expensive bromo or iodo analogs?

While 2-chloropyrazines are less reactive, they can often be successfully used in coupling reactions with the right catalytic system.[1] Modern, highly active palladium precatalysts (such as the G3 or G4 Buchwald precatalysts) in combination with specialized bulky, electron-rich ligands are often effective for activating the C-Cl bond.[3] Although bromo- and iodo-pyrazines are more reactive and may give higher yields under milder conditions, optimizing the conditions for the chloro-derivative can be more cost-effective.[1]

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your this compound coupling reactions.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in your Suzuki-Miyaura coupling of a 2-halo-pyrazinylmethanol derivative, consider the following systematic troubleshooting approach.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low Yield Observed reagent_quality 1. Verify Reagent Quality (Pyrazine, Boronic Acid, Solvent, Base) start->reagent_quality conditions 2. Evaluate Reaction Conditions (Catalyst, Ligand, Base, Temperature) reagent_quality->conditions Reagents OK optimization 4. Systematic Optimization reagent_quality->optimization Reagents Impure/Degraded Action: Purify/Replace side_reactions 3. Investigate Side Reactions (Protodeboronation, Homocoupling) conditions->side_reactions Conditions Appear Suboptimal conditions->optimization Action: Screen Catalyst/Ligand/Base side_reactions->optimization Side Reactions Identified side_reactions->optimization Action: Use Pinacol Ester/ Anhydrous Conditions success Improved Yield optimization->success

Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling.

Detailed Steps:

  • Assess Reagent Purity and Stoichiometry:

    • Pyrazine Starting Material: Ensure your 2-halo-pyrazinylmethanol derivative is pure. Impurities can poison the catalyst.

    • Boronic Acid/Ester: Boronic acids can degrade upon storage, leading to lower reactivity and the formation of boroxines. It is recommended to use fresh or recently purified boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to minimize protodeboronation.[2]

    • Solvent and Base: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions. Ensure the base is of high purity and has been stored correctly.

  • Evaluate and Optimize Reaction Conditions:

    • Catalyst and Ligand: For challenging substrates like chloropyrazines, standard catalysts like Pd(PPh₃)₄ may be insufficient. Screen more active systems, such as palladium precatalysts (e.g., G3/G4 Buchwald precatalysts) paired with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[2]

    • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective and can be screened to find the optimal choice for your specific substrate.[2]

    • Temperature: While higher temperatures can promote the reaction, they can also increase the rate of side reactions like protodeboronation.[2] It is advisable to screen a range of temperatures (e.g., 80-120 °C).

  • Identify and Mitigate Side Reactions:

    • Protodeboronation: If you suspect protodeboronation (loss of the boronic acid group), consider using pinacol esters or trifluoroborate salts of the corresponding boronic acid, which are more resistant to this side reaction.[2]

    • Homocoupling: The formation of bi-aryl byproducts from the self-coupling of the boronic acid can be minimized by ensuring an oxygen-free environment and using an efficient catalyst system that promotes the desired cross-coupling over homocoupling.[2]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazines

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Buchwald Precatalyst (G3/G4) (1-5 mol%)Highly active for challenging substrates.[3]
Ligand SPhos, XPhos, or RuPhos (1.2-2.4 equiv to Pd)Bulky, electron-rich ligands prevent catalyst inhibition by pyrazine nitrogen and activate C-Cl bonds.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Often effective for heteroaryl couplings and can minimize side reactions.[2]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1), Toluene, or DMECommon solvents for Suzuki couplings; the choice can influence solubility and reactivity.
Temperature 80-120 °CA balance between reaction rate and minimizing decomposition/side reactions.
Problem 2: Low Yield in Buchwald-Hartwig Amination/Etherification

For C-N or C-O bond formation with this compound derivatives, low yields are often due to catalyst inhibition, side reactions involving the methanol group, or inappropriate reaction conditions.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Coupling

start Low Yield Observed reagent_quality 1. Check Reagents & Atmosphere (Anhydrous/Degassed Solvent, Pure Amine/Alcohol) start->reagent_quality conditions 2. Screen Catalyst, Ligand, and Base (Especially for C-O vs. C-N Selectivity) reagent_quality->conditions Reagents & Setup OK optimization 4. Refine Conditions reagent_quality->optimization Action: Dry/Degas Solvents, Purify Reagents side_reactions 3. Identify Side Products (O-Arylation, Hydrodehalogenation) conditions->side_reactions Suboptimal Conditions conditions->optimization Action: Change Ligand/Base Combination side_reactions->optimization Side Reactions Confirmed side_reactions->optimization Action: Protect Hydroxyl Group, Lower Temperature success Improved Yield optimization->success

Caption: A workflow for troubleshooting low yields in Buchwald-Hartwig reactions.

Detailed Steps:

  • Ensure Rigorous Anhydrous and Anaerobic Conditions:

    • Oxygen can deactivate the palladium catalyst. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed.

    • Water can lead to hydrolysis of the aryl halide and formation of undesired phenol byproducts. Use anhydrous solvents and ensure all glassware is oven-dried.

  • Optimize the Catalyst System and Base:

    • Catalyst/Ligand: As with Suzuki couplings, bulky, electron-rich ligands are crucial for pyrazine substrates. For C-O couplings (etherification), specific ligands have been developed that favor this transformation. Screening different generations of Buchwald ligands or other specialized ligands is recommended.

    • Base: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically used in Buchwald-Hartwig reactions. The choice of base can significantly impact the reaction rate and selectivity (C-N vs. C-O coupling). Weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial if substrate decomposition is observed with stronger bases.[3]

  • Address the Role of the Methanol Group:

    • Competing Nucleophile: The hydroxyl group of this compound can be deprotonated by the strong base used in the reaction, forming an alkoxide that can compete with the desired amine or other nucleophile, leading to the formation of an ether byproduct.

    • Protection Strategy: If O-arylation is a significant issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) that is stable to the reaction conditions and can be removed post-coupling.

Table 2: General Conditions for Buchwald-Hartwig Amination of 2-Halopyrazines

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common and effective palladium precursors.
Ligand XPhos, RuPhos, or BrettPhos (1.2-2.4 equiv to Pd)Bulky ligands that are effective for coupling with heteroaryl halides.
Base NaOtBu, KOtBu, or LiHMDS (1.5-2.0 equiv)Strong, non-nucleophilic bases required to deprotonate the amine/alcohol.
Solvent Toluene, Dioxane, or THF (anhydrous, degassed)Aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CTypical temperature range for these couplings.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloro-pyrazinylmethanol Derivative

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-chloro-pyrazinylmethanol derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., a G3/G4 Buchwald precatalyst, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-2.4 equiv relative to palladium).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig C-O Coupling (Etherification) of a 2-Halo-pyrazinylmethanol Derivative

This protocol is a starting point for the synthesis of 2-alkoxypyrazines.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., a suitable Buchwald ligand, 1.2-2.4 equiv to Pd), and the base (e.g., NaOtBu, 1.5-2.0 equiv) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition: Add the 2-halo-pyrazinylmethanol derivative (1.0 equiv) and the alcohol coupling partner (1.2-1.5 equiv), followed by anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture with stirring at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Diagrams of Catalytic Cycles

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OR)₂ + Base) Transmetalation:s->Pd0:s Product Ar-Ar' Transmetalation->Product Reductive Elimination

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination/Etherification Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(HNR₂')L₂]⁺X⁻ OxAdd->AmineCoord Amine/Alcohol Coordination (HNR₂') Deprotonation Ar-Pd(II)(NR₂')L₂ AmineCoord->Deprotonation Deprotonation (Base) Deprotonation:s->Pd0:s Product Ar-NR₂' Deprotonation->Product Reductive Elimination

References

Improving the efficiency of 2-Pyrazinylmethanol ligand exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyrazinylmethanol ligand exchange reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the ligand exchange of this compound, offering potential causes and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
LE-001 Low or No Ligand Exchange Observed - Inert Metal Center: The metal center may be kinetically inert under the current reaction conditions.- Steric Hindrance: The existing ligands on the metal complex may sterically hinder the approach of this compound.- Low Reactivity of this compound: The nucleophilicity of the pyrazine nitrogen may be insufficient for the specific metal center.- Inappropriate Solvent: The solvent may not be suitable for the reaction, either by poorly solvating the reactants or by coordinating too strongly to the metal center.- Increase the reaction temperature or use microwave irradiation to provide more energy for the exchange.- Use a smaller, less sterically demanding precursor complex if possible.- Consider using a stronger activating agent or a different catalyst system.- Screen a variety of solvents with different polarities and coordinating abilities (e.g., DMF, DMSO, acetonitrile, or a non-coordinating solvent like dichloromethane).
LE-002 Formation of Unwanted Side Products - Decomposition of this compound: The ligand may be unstable under the reaction conditions (e.g., high temperature, presence of strong acids or bases).- Side Reactions of the Metal Complex: The precursor complex may undergo undesired reactions, such as reduction or oxidation.- Reaction with Solvent: The solvent may participate in the reaction, leading to the formation of solvent-adduct complexes.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use milder reaction conditions (lower temperature, shorter reaction time).- Ensure the purity of the starting materials and the dryness of the solvent.
LE-003 Poor Yield of the Desired Product - Incomplete Reaction: The reaction may not have reached equilibrium or completion.- Product Instability: The desired product may be unstable and decompose during the reaction or work-up.- Suboptimal Stoichiometry: The ratio of the incoming ligand to the metal complex may not be optimal.- Increase the reaction time or use a higher concentration of this compound.- Optimize the work-up procedure to minimize product loss (e.g., use gentle extraction and purification methods).- Perform a stoichiometric study to determine the optimal reactant ratio.
LE-004 Difficulty in Product Isolation and Purification - High Solubility of the Product: The product may be highly soluble in the reaction solvent, making precipitation difficult.- Formation of a Mixture of Products: The reaction may yield a mixture of complexes with different coordination numbers or isomers.- Co-precipitation with Starting Materials: The product may co-precipitate with unreacted starting materials.- For soluble products, consider techniques like anti-solvent precipitation or crystallization by slow evaporation.- Utilize chromatographic techniques such as column chromatography or preparative HPLC for separating mixtures.- Optimize the reaction conditions to favor the formation of a single product.

Frequently Asked Questions (FAQs)

Q1: What are the typical coordination modes of this compound?

A1: this compound can act as a versatile ligand. The pyrazine nitrogen is a common coordination site, making it a monodentate N-donor ligand. The hydroxyl group can also coordinate to the metal center, allowing it to act as a bidentate N,O-chelating ligand. The coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions.

Q2: How can I monitor the progress of the ligand exchange reaction?

A2: Several spectroscopic techniques can be employed to monitor the reaction. UV-Vis spectroscopy is useful if the starting complex and the product have distinct absorption spectra. NMR spectroscopy can be used to track the disappearance of signals from the starting materials and the appearance of new signals corresponding to the product. For more detailed kinetic studies, techniques like stopped-flow spectroscopy or electrospray ionization mass spectrometry (ESI-MS) can be utilized.[1]

Q3: What factors influence the rate of ligand exchange with this compound?

A3: The rate of ligand exchange is influenced by several factors, including:

  • The nature of the metal ion: Different metal ions have different labilities.

  • The nature of the leaving ligand: Good leaving groups will be replaced more easily.

  • The concentration of this compound: Higher concentrations generally lead to faster reaction rates.

  • Temperature: Higher temperatures typically increase the reaction rate.

  • Solvent: The coordinating ability and polarity of the solvent can significantly affect the reaction mechanism and rate.[1]

Q4: Are there any specific safety precautions I should take when working with this compound and its metal complexes?

A4: As with all chemical experiments, it is crucial to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. While this compound itself is not acutely toxic, the toxicity of its metal complexes can vary significantly. Always consult the Safety Data Sheet (SDS) for all chemicals used and handle the resulting metal complexes with care, as their toxicological properties may not be fully characterized.

Experimental Protocols

While specific protocols will vary depending on the metal complex and desired product, the following provides a general methodology for a typical ligand exchange experiment.

General Protocol for this compound Ligand Exchange

  • Preparation of Reactants:

    • Ensure the metal precursor complex is pure and dry.

    • Dissolve the metal precursor complex in a suitable, dry, and degassed solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of this compound (typically 1 to 10 equivalents relative to the metal complex) in the same solvent.

  • Reaction Setup:

    • Equip the reaction flask with a magnetic stir bar and a condenser if heating is required.

    • Add the this compound solution to the stirring solution of the metal complex at the desired reaction temperature. The addition can be done dropwise or in one portion.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, UV-Vis, NMR, or LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration, washed with a suitable solvent, and dried under vacuum.

    • If the product is soluble, the solvent can be removed under reduced pressure. The crude product can then be purified by techniques such as recrystallization, column chromatography, or precipitation from a concentrated solution by adding a non-solvent.

  • Characterization:

    • Characterize the final product using appropriate analytical techniques to confirm its identity and purity. These may include NMR spectroscopy, IR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound ligand exchange.

Ligand_Exchange_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_characterization Characterization Prep_Metal Prepare Metal Precursor Solution Mix Mix Reactants Prep_Metal->Mix Prep_Ligand Prepare this compound Solution Prep_Ligand->Mix Monitor Monitor Reaction (TLC, NMR, etc.) Mix->Monitor Isolate Isolate Crude Product (Filtration/Evaporation) Monitor->Isolate Reaction Complete Purify Purify Product (Chromatography/Recrystallization) Isolate->Purify Analyze Analyze Product (NMR, IR, MS, etc.) Purify->Analyze

Caption: A general experimental workflow for a this compound ligand exchange reaction.

Troubleshooting_Logic cluster_solutions1 Solutions for No Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Low Yield Start Ligand Exchange Reaction Problem Problem Encountered? Start->Problem No_Reaction Low/No Reaction Problem->No_Reaction Yes Side_Products Side Products Formed Problem->Side_Products Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Reaction Problem->Success No Sol1_Temp Increase Temperature No_Reaction->Sol1_Temp Sol1_Solvent Change Solvent No_Reaction->Sol1_Solvent Sol1_Cat Add Catalyst No_Reaction->Sol1_Cat Sol2_Cond Milder Conditions Side_Products->Sol2_Cond Sol2_Inert Inert Atmosphere Side_Products->Sol2_Inert Sol2_Purity Check Purity Side_Products->Sol2_Purity Sol3_Time Increase Time Low_Yield->Sol3_Time Sol3_Stoich Optimize Stoichiometry Low_Yield->Sol3_Stoich Sol3_Workup Optimize Work-up Low_Yield->Sol3_Workup

Caption: A troubleshooting decision tree for common issues in this compound ligand exchange.

References

Technical Support Center: Purification of Crude 2-Pyrazinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from crude 2-Pyrazinylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 2-methylpyrazine if the synthesis involves its oxidation.

  • Intermediates: For example, if synthesized from methyl pyrazine-2-carboxylate, residual amounts of the ester may be present.

  • Byproducts of synthesis: In reactions involving pyrazine derivatives, byproducts like tri-2-pyrazinylmethane can be formed.[1]

  • Oxidation products: The methanol group is susceptible to oxidation, which can lead to the formation of pyrazine-2-carboxylic acid.[2][3]

  • Solvent residues: Residual solvents used during the synthesis and workup.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product. A two-solvent system is often effective.

  • Distillation: Suitable for purifying liquid this compound, especially for removing non-volatile impurities or those with significantly different boiling points.

  • Column Chromatography: A versatile method for separating a wide range of impurities, including those with similar polarities to the desired product. It is particularly useful for achieving very high purity.[4][5]

Q3: How can I effectively remove colored impurities from my this compound sample?

A3: Colored impurities are often polar or polymeric byproducts. Column chromatography is typically the most effective method for their removal. Recrystallization with a suitable solvent system can also be effective if the colored impurities are significantly more or less soluble than this compound. In some cases, treatment with a small amount of activated carbon during the recrystallization process can help adsorb colored impurities, but this may also lead to some product loss.

Troubleshooting Guides

Recrystallization Issues

Q: My recrystallization of this compound resulted in a very low yield. What are the possible causes and solutions?

A: Low yield in recrystallization can be due to several factors:

  • Using too much solvent: This keeps a significant amount of the product dissolved in the mother liquor even after cooling.

    • Solution: Evaporate some of the solvent to the point of saturation (cloudiness) and allow the solution to cool again.[6][7]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]

  • Washing the crystals with a solvent at room temperature: This can redissolve some of the purified product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[6][7]

Q: Oiling out occurred during my recrystallization attempt. How can I resolve this?

A: "Oiling out" happens when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Solution 1: Re-heat the mixture to dissolve the oil, then add more of the primary solvent until the solution is no longer saturated at the boiling point.[9]

  • Solution 2: If using a mixed-solvent system, add more of the "good" solvent (in which the compound is more soluble) to dissolve the oil, then add the "bad" solvent dropwise until the cloud point is reached.[9]

Column Chromatography Issues

Q: The separation of my compound from an impurity is poor on the chromatography column. How can I improve the resolution?

A: Poor separation can be addressed by:

  • Optimizing the eluent system: A common starting point for pyrazines is a hexane/ethyl acetate mixture.[5] To improve separation, you can decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). A gradient elution (gradually increasing the polarity) can also be effective.

  • Using a longer column: This increases the surface area for interaction and can improve separation.

  • Reducing the sample load: Overloading the column can lead to broad, overlapping bands.

Quantitative Data Summary

The following table presents typical quantitative results for the purification of a structurally similar compound, 4-Chlorophenyl-2-pyridinylmethanol, by recrystallization. These values can serve as a benchmark for the purification of this compound.

AnalytePurity Before Purification (HPLC, %)Purity After Recrystallization (HPLC, %)Recovery Yield (%)
This compound (Analog)~95%>99.5%80-90%

Data adapted from the purification of 4-Chlorophenyl-2-pyridinylmethanol.[8]

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol uses a solvent pair where this compound is soluble in the first solvent ("good" solvent) and insoluble in the second solvent ("bad" solvent"). A common pair for similar compounds is ethyl acetate and n-hexane.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6][7]

  • Induce Crystallization: While the solution is still hot, add n-hexane dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.[6]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane, and carefully apply it to the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.[4]

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Method_Selection start Crude this compound impurity_analysis Analyze Impurity Profile (e.g., TLC, GC-MS, NMR) start->impurity_analysis decision Select Purification Strategy impurity_analysis->decision recrystallization Recrystallization decision->recrystallization Solid with minor solid impurities distillation Distillation decision->distillation Liquid with non-volatile or volatile impurities chromatography Column Chromatography decision->chromatography Complex mixture or high purity needed final_product Pure this compound recrystallization->final_product distillation->final_product chromatography->final_product

Caption: Logic for selecting a purification method.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude solid in minimum hot solvent 1 hot_filter Hot filtration (if needed) dissolve->hot_filter add_solvent2 Add solvent 2 to cloud point hot_filter->add_solvent2 cool_slowly Cool slowly to RT add_solvent2->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice vacuum_filter Vacuum filtration cool_ice->vacuum_filter wash_cold Wash with cold solvent vacuum_filter->wash_cold dry Dry under vacuum wash_cold->dry end end dry->end Pure Crystals

Caption: Workflow for two-solvent recrystallization.

Chromatography_Workflow start Start pack_column Pack column with silica gel slurry start->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_tlc Analyze fractions by TLC collect_fractions->analyze_tlc analyze_tlc->elute Impure combine_pure Combine pure fractions analyze_tlc->combine_pure Pure evaporate Evaporate solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for column chromatography.

References

Side reactions of 2-Pyrazinylmethanol with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when working with 2-Pyrazinylmethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the oxidation of this compound?

A1: The primary side reaction during the oxidation of this compound is over-oxidation. While mild oxidizing agents aim for the synthesis of pyrazine-2-carboxaldehyde, stronger oxidizing conditions or prolonged reaction times can lead to the formation of pyrazine-2-carboxylic acid.

Q2: During esterification with an acid anhydride and pyridine, what are the typical impurities I might see?

A2: In esterification reactions using reagents like acetic anhydride and pyridine, common impurities include unreacted this compound and residual pyridine. The acetic acid generated as a byproduct can also be present. Incomplete reactions are a frequent issue, and purification is necessary to remove these components.

Q3: Can this compound undergo self-condensation?

A3: Under strong base-catalyzed conditions, there is a potential for self-condensation reactions, although this is not a commonly reported pathway. This could occur if there is any oxidation of the alcohol to the aldehyde in situ, which could then participate in an aldol-type condensation.

Q4: What happens when this compound is subjected to strong acidic conditions?

A4: The pyrazine ring contains basic nitrogen atoms that will be protonated under strong acidic conditions. This can lead to the deactivation of the molecule for certain reactions. At elevated temperatures, acid-catalyzed dehydration or polymerization can occur as potential side reactions.

Troubleshooting Guides

Oxidation Reactions

Problem: Low yield of pyrazine-2-carboxaldehyde and formation of a significant acidic byproduct.

  • Possible Cause: The oxidizing agent is too strong, or the reaction time is too long, leading to over-oxidation to pyrazine-2-carboxylic acid.

  • Solution:

    • Use a milder oxidizing agent such as manganese dioxide (MnO₂), which is known to be selective for the oxidation of primary alcohols to aldehydes.

    • Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.

    • Maintain a controlled temperature, as higher temperatures can promote over-oxidation.

Problem: The reaction with Dess-Martin Periodinane (DMP) is sluggish and the work-up is difficult.

  • Possible Cause: The DMP reagent may have degraded due to moisture. The byproduct, iodinane, can be difficult to remove.

  • Solution:

    • Ensure the DMP is stored under anhydrous conditions.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • During work-up, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to reduce the iodine byproducts to a more easily removable form.[1] Filtering the reaction mixture through a pad of celite can also help remove the insoluble byproducts.[1]

Esterification Reactions

Problem: The esterification reaction with acetic anhydride and pyridine is incomplete.

  • Possible Cause: Insufficient amount of acylating agent or catalyst, or the reaction has not reached equilibrium.

  • Solution:

    • Use a slight excess of the acetic anhydride (1.5-2.0 equivalents per hydroxyl group).

    • Ensure the pyridine used is anhydrous.

    • Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

    • Increase the reaction time and monitor by TLC.

Problem: Difficulty in removing pyridine and acetic acid after the reaction.

  • Possible Cause: These are common byproducts and require an effective extraction procedure.

  • Solution:

    • After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild acid, such as 1M HCl, to protonate and extract the pyridine into the aqueous layer.

    • Subsequently, wash with a saturated aqueous solution of sodium bicarbonate to neutralize and remove the excess acetic anhydride and acetic acid.

    • Finally, wash with brine to remove any remaining water-soluble impurities.

Conversion to 2-Chloromethylpyrazine with Thionyl Chloride (SOCl₂)

Problem: The reaction mixture turns dark, and the yield of 2-chloromethylpyrazine is low.

  • Possible Cause: Side reactions are occurring due to the HCl generated in the reaction. Pyridine is often used to scavenge this HCl. The reaction mechanism can also be influenced by the presence of a base.[2][3][4]

  • Solution:

    • The reaction should be performed in the presence of a base like pyridine to neutralize the HCl as it is formed.[2][3][4]

    • Maintain a low temperature (e.g., 0 °C) during the addition of thionyl chloride to minimize the formation of colored byproducts.

    • Use an appropriate solvent, such as chloroform or dichloromethane.

Data Presentation

Table 1: Summary of Potential Side Products in Common Reactions of this compound

Reaction TypeReagentsDesired ProductPotential Side Product(s)Conditions Favoring Side Product(s)
Oxidation Strong Oxidants (e.g., KMnO₄, CrO₃)Pyrazine-2-carboxaldehydePyrazine-2-carboxylic acidHigh temperatures, long reaction times, excess oxidant.
Oxidation Mild Oxidants (e.g., MnO₂, DMP)Pyrazine-2-carboxaldehydePyrazine-2-carboxylic acid (minor)Incomplete reaction leaving starting material, or slight over-oxidation.
Esterification Acetic Anhydride, Pyridine2-Pyrazinylmethyl acetateUnreacted this compoundInsufficient acylating agent, short reaction time.
Halogenation SOCl₂, Pyridine2-ChloromethylpyrazineDimerized ethers, elimination productsHigh temperatures, absence of a base to neutralize HCl.
Etherification NaH, Alkyl Halide2-(Alkoxymethyl)pyrazineElimination products from alkyl halideUse of secondary or tertiary alkyl halides, high temperatures.

Experimental Protocols

Protocol 1: Oxidation of this compound to Pyrazine-2-carboxaldehyde using Manganese Dioxide
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., chloroform or dichloromethane), add activated manganese dioxide (5-10 eq).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    Troubleshooting Note: Incomplete reaction is common. Ensure the manganese dioxide is activated and used in sufficient excess. Over-stirring can sometimes lead to the formation of fine particles that are difficult to filter.

Protocol 2: Esterification of this compound with Acetic Anhydride
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Slowly add acetic anhydride (1.5 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of methanol. Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by chromatography or distillation.

    Troubleshooting Note: Ensure all reagents and glassware are anhydrous to prevent hydrolysis of the acetic anhydride. The aqueous washes are critical for removing impurities.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for this compound Reactions start Reaction Issue Identified (e.g., Low Yield, Impurities) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK modify_protocol Modify Protocol Based on Analysis check_reagents->modify_protocol Impurity Found analyze_byproducts Characterize Side Products (NMR, MS, etc.) check_conditions->analyze_byproducts Conditions Correct check_conditions->modify_protocol Suboptimal Conditions analyze_byproducts->modify_protocol purification Optimize Purification Strategy modify_protocol->purification success Successful Reaction purification->success

Caption: General workflow for troubleshooting reactions.

Oxidation_Pathways Oxidation Pathways of this compound start This compound aldehyde Pyrazine-2-carboxaldehyde (Desired Product) start->aldehyde Mild Oxidation (e.g., MnO2, DMP) acid Pyrazine-2-carboxylic acid (Side Product) start->acid Strong Oxidation (e.g., KMnO4) aldehyde->acid Over-oxidation

Caption: Competing oxidation reaction pathways.

SOCl2_Reaction_Logic Logic for Reaction with Thionyl Chloride start Reaction with SOCl2 base_present Is Pyridine Present? start->base_present sn2 SN2 Mechanism Dominates (Minimized Side Reactions) base_present->sn2 Yes sni SNi Mechanism Possible (Potential for Acid-Catalyzed Side Reactions) base_present->sni No

Caption: Choosing conditions for SOCl₂ reactions.

References

Technical Support Center: Enhancing the Catalytic Activity of 2-Pyrazinylmethanol-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers working with 2-Pyrazinylmethanol-based catalysts. The information is tailored to address common challenges encountered during experimental work, with a focus on enhancing catalytic activity and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound-based catalysts?

A1: this compound and its derivatives are primarily used as ligands in the synthesis of metal complexes, particularly with cobalt and ruthenium. These catalysts are extensively studied for their efficacy in photocatalytic and electrocatalytic hydrogen evolution from water. The pyrazine moiety, an electron-withdrawing group, plays a crucial role in modulating the electronic properties and, consequently, the catalytic activity of the metal center.[1][2]

Q2: How does the structure of the this compound-based ligand affect catalytic activity?

A2: The structure and coordination of the ligand are critical. For instance, in cobalt complexes for hydrogen evolution, the position of the pyrazine group within a pentadentate ligand scaffold significantly impacts catalytic activity.[2] Equatorial positioning of the pyrazine has been shown to result in more active catalysts compared to axial positioning.[1] Additionally, the number of pyrazine groups can influence the reduction potential of the cobalt center, affecting the ease of catalyst activation.[1]

Q3: What are the common metal centers used with this compound-based ligands?

A3: Cobalt (Co) is a frequently used metal center for creating catalysts for proton reduction and hydrogen evolution.[1][2] Ruthenium (Ru) is also employed, often in the context of photosensitizers used in conjunction with cobalt catalysts in photocatalytic systems.[1]

Q4: What is the role of a photosensitizer in photocatalytic reactions using these catalysts?

A4: In photocatalytic hydrogen evolution, a photosensitizer, such as [Ru(bpy)₃]Cl₂, is used to absorb light and initiate the electron transfer process. The excited photosensitizer transfers an electron to the cobalt catalyst, reducing it to its active state, which then catalyzes the reduction of protons to hydrogen.[1]

Q5: What are sacrificial electron donors, and why are they necessary?

A5: Sacrificial electron donors, like ascorbic acid or triethanolamine, are used in photocatalytic systems to regenerate the photosensitizer after it has transferred an electron to the catalyst.[1][3] The donor is consumed during the reaction, preventing the back-reaction and allowing the catalytic cycle to continue. The choice and concentration of the sacrificial donor can significantly impact the rate of hydrogen production.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound-based catalysts.

Problem Possible Cause(s) Troubleshooting/Solution(s)
Low or No Catalytic Activity (e.g., no H₂ evolution) 1. Incorrect pH of the reaction medium: The catalytic activity of many cobalt-based hydrogen evolution catalysts is highly pH-dependent.[1] 2. Suboptimal ligand geometry: As mentioned in the FAQs, the positioning of the pyrazine moiety (axial vs. equatorial) can dramatically affect activity.[1] 3. Catalyst degradation: The catalyst may be unstable under the reaction conditions. 4. Inefficient electron transfer: Poor interaction between the photosensitizer, catalyst, and sacrificial donor.1. Optimize pH: Systematically vary the pH of the reaction buffer to find the optimal range for your specific catalyst. 2. Ligand Design: If synthesizing your own catalyst, consider ligand designs that favor equatorial coordination of the pyrazine group.[1] 3. Stability Check: Analyze the catalyst post-reaction (e.g., via UV-Vis or NMR) to check for degradation. Consider immobilizing the catalyst on a solid support to enhance stability.[1] 4. Component Concentration: Optimize the concentrations of the photosensitizer and sacrificial electron donor.
Low Product Yield in Ligand Synthesis 1. Impure starting materials: Impurities in the precursors can lead to side reactions.[5] 2. Incomplete reaction: The condensation or cyclization reaction may not have gone to completion.[6] 3. Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst for the synthesis.[6]1. Purify Reactants: Purify starting materials (e.g., by recrystallization or distillation) before use.[5] 2. Monitor Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure it has gone to completion.[6] 3. Optimize Conditions: Systematically vary reaction parameters such as temperature, solvent, and reaction time to improve yield.[6]
Catalyst Deactivation Over Time 1. Photosensitizer degradation: The photosensitizer can degrade upon prolonged exposure to light, halting the catalytic cycle.[7] 2. Catalyst poisoning: Impurities in the solvent or reagents can act as catalyst poisons. Common poisons for metal catalysts include sulfur compounds, carbon monoxide, and halides.[8] 3. Fouling: Deposition of byproducts or degraded components on the catalyst surface.[9]1. Use a More Stable Photosensitizer: Investigate alternative, more robust photosensitizers.[10] 2. Purify Solvents and Reagents: Ensure high purity of all components in the reaction mixture. 3. Regeneration: Attempt to regenerate the catalyst. For fouling, this may involve washing with appropriate solvents. For poisoning, more specific chemical treatments might be necessary.[11]
Difficulty in Catalyst Purification 1. Inappropriate purification method: Using a method not suited for the specific catalyst complex. 2. Poor crystallization: Difficulty in obtaining pure crystals of the final complex.1. Chromatography: Utilize column chromatography with an appropriate stationary and mobile phase.[6] 2. Recrystallization Optimization: Experiment with different solvent systems and control the cooling rate to promote the growth of high-quality crystals.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-based cobalt catalysts used in photocatalytic hydrogen evolution.

Table 1: Electrochemical Properties of Pyrazine-Substituted Cobalt Catalysts [1]

CatalystCo(II/I) Redox Couple (V vs. Fc/Fc⁺)Ligand Reduction Potentials (V vs. Fc/Fc⁺)
O-CAT (Parent, no pyrazine)-0.69-1.78, -1.97
Complex 1 (one pyrazine)-0.56-1.60, -1.88
Complex 2 (one pyrazine)-0.56-1.61, -1.88
Complex 3 (two pyrazines)-0.42-1.43, -1.78
Complex 4 (two pyrazines)-0.43-1.45, -1.79

Table 2: Photocatalytic Hydrogen Evolution Activity [1]

CatalystInitial Turnover Frequency (TOF, mol H₂ / mol catalyst / hr)Total Turnovers (TON) after ~4 hours
O-CAT~1800~4500
Complex 1~1200~2500
Complex 2~2200~5500
Complex 3~800~1000
Complex 4~1500~2000

Reaction Conditions: Aqueous solution with [Ru(bpy)₃]²⁺ photosensitizer and ascorbic acid as a sacrificial electron donor under 455 nm LED illumination.

Experimental Protocols

Protocol 1: General Synthesis of a Pyrazine-Containing Ligand

This protocol is a generalized procedure based on common synthetic routes for pyrazine-containing ligands.[5][6]

Materials:

  • Appropriately substituted 1,2-dicarbonyl compound

  • Appropriately substituted 1,2-diamine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the 1,2-diamine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for the required time (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude dihydropyrazine intermediate may need to be oxidized. This can often be achieved by stirring the crude product in air or by using a mild oxidizing agent.

  • Purify the final pyrazine product by column chromatography or recrystallization.

Protocol 2: Photocatalytic Hydrogen Evolution Experiment

This protocol describes a typical setup for a photocatalytic hydrogen evolution experiment.[1][12]

Materials:

  • Cobalt catalyst (e.g., Complex 2 from Table 1)

  • Photosensitizer (e.g., [Ru(bpy)₃]Cl₂)

  • Sacrificial electron donor (e.g., ascorbic acid)

  • Buffer solution of desired pH

  • Septum-sealed reaction vessel

  • Light source (e.g., 455 nm LED)

  • Gas chromatograph (GC) for H₂ quantification

Procedure:

  • Prepare a stock solution of the cobalt catalyst, photosensitizer, and sacrificial electron donor in the chosen buffer.

  • Add the desired volume of the stock solution to the reaction vessel.

  • Seal the vessel with a septum and de-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen.

  • Place the reaction vessel in front of the light source at a fixed distance.

  • Turn on the light source to initiate the reaction.

  • At regular time intervals, take a headspace gas sample using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the amount of hydrogen produced.

  • Calculate the turnover number (TON) and turnover frequency (TOF) based on the amount of H₂ evolved and the concentration of the catalyst.

Protocol 3: Cyclic Voltammetry (CV) of a Cobalt Catalyst

This protocol outlines the procedure for electrochemical characterization of a cobalt catalyst.[1][8]

Materials:

  • Cobalt catalyst

  • Anhydrous acetonitrile (or other suitable solvent)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode cell (glassy carbon working electrode, platinum wire auxiliary electrode, Ag/AgCl pseudo-reference electrode)

  • Potentiostat

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare a solution of the cobalt catalyst in anhydrous acetonitrile containing the supporting electrolyte.

  • Assemble the three-electrode cell and purge the solution with the inert gas for at least 15 minutes.

  • Maintain an inert atmosphere over the solution during the measurement.

  • Perform the CV scan over the desired potential range.

  • Record the voltammogram and identify the redox peaks corresponding to the Co(II/I) couple and ligand-based reductions.

  • If desired, add an internal standard such as ferrocene for referencing the potentials.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_photocatalysis Photocatalytic Hydrogen Evolution cluster_analysis Data Analysis Ligand_Synth Ligand Synthesis Metalation Metalation with Co(II) salt Ligand_Synth->Metalation Purification Purification & Characterization Metalation->Purification Preparation Prepare Reaction Mixture (Catalyst, PS, Donor, Buffer) Purification->Preparation Degassing De-gas with Inert Gas Preparation->Degassing Irradiation Irradiate with Light Source Degassing->Irradiation Analysis H₂ Quantification (GC) Irradiation->Analysis TON_TOF Calculate TON & TOF Analysis->TON_TOF

Caption: Experimental workflow from catalyst synthesis to photocatalytic testing.

Photocatalytic_Cycle PS PS PS_star PS* PS->PS_star Light (hν) PS_reduced PS⁻ PS_star->PS_reduced + Donor PS_reduced->PS - e⁻ Cat_CoI Cat-Co(I) PS_reduced->Cat_CoI + Cat-Co(II) - PS Cat_CoII Cat-Co(II) H2 H₂ Cat_CoIIIH Cat-Co(III)-H Cat_CoI->Cat_CoIIIH + H⁺ Cat_CoIIIH->Cat_CoII + H⁺ - H₂ H_plus 2H⁺ Donor Donor Donor_ox Donor⁺

References

Technical Support Center: 2-Pyrazinylmethanol Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2-Pyrazinylmethanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Scale-Up Challenges

Q1: We are experiencing a significant drop in yield when moving from bench-scale to pilot-scale production. What are the common causes?

A1: A decrease in yield during scale-up is a common issue that can stem from several factors. Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions.[1] The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more challenging.

  • Incomplete Reactions: Reaction times that were sufficient at the lab scale may be inadequate in a larger vessel due to slower mixing and heat transfer. Consider extending reaction times or optimizing temperature profiles.[1]

  • Changes in Reagent Addition: The rate of reagent addition is critical. A rate that is safe and effective on a small scale can lead to dangerous exotherms or side product formation on a large scale. Slow, controlled addition is crucial.[2]

  • Work-up and Isolation Inefficiencies: Extraction and purification methods that work well in the lab (e.g., separating funnels) may not scale linearly. Product loss can occur during phase separations, filtrations, and transfers in larger equipment.

Q2: How can we manage the exothermic nature of our reaction during scale-up to prevent a runaway reaction?

A2: Managing exothermicity is a critical safety consideration. The synthesis of this compound, particularly via reduction of an ester or a Grignard-type reaction, can be highly exothermic.[2][3]

  • Controlled Reagent Addition: Add the reactive agent (e.g., sodium borohydride, Grignard reagent) slowly and sub-surface to ensure it reacts quickly and does not accumulate.[2]

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of removing the heat generated. Perform a reaction calorimetry study to understand the heat flow and cooling requirements.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction, though this may impact reaction kinetics and downstream processing.

  • Reverse Addition: Consider adding the substrate to the reducing agent, rather than the other way around, to maintain a low concentration of the limiting reagent.

Q3: We are observing new, unidentified impurities in our scaled-up batches. How should we approach this problem?

A3: The appearance of new impurities often points to side reactions favored by the conditions of the larger scale.[1]

  • Identify the Impurities: Use analytical techniques like LC-MS and NMR to identify the structure of the side products. This can provide clues about the reaction mechanism that is causing them.

  • Review Reaction Conditions: Higher temperatures in localized hot spots are a common cause of degradation or side reactions.[2]

  • Purity of Starting Materials: Ensure the purity of starting materials is consistent. Impurities in raw materials can have a more pronounced effect at a larger scale.[4]

  • Systematic Optimization: A systematic re-optimization of reaction parameters such as temperature, concentration, and reaction time at the new scale may be necessary to improve selectivity.[1]

Section 2: Method-Specific Troubleshooting

This section focuses on the common synthesis route involving the reduction of a pyrazine-2-carboxylate ester.

Q4: Our reduction of Methyl Pyrazine-2-carboxylate with Sodium Borohydride is vigorous and difficult to control at scale. What are the primary concerns and solutions?

A4: The reaction of sodium borohydride with the solvent (water/ethanol) and the ester is exothermic and generates hydrogen gas.[3]

  • Problem: Rapid Exotherm. A vigorous exothermic phenomenon is expected during the addition of NaBH₄.[3] On a large scale, this can overwhelm cooling systems.

    • Solution: Add the sodium borohydride in small portions or as a solution/slurry at a controlled rate to a cooled reaction mixture. Ensure the reactor has sufficient cooling capacity and overhead condenser space.

  • Problem: Hydrogen Gas Evolution. The reaction generates flammable hydrogen gas, which can lead to a dangerous pressure buildup in a closed system.

    • Solution: The reactor must be equipped with adequate ventilation and pressure relief systems. Maintain an inert atmosphere (e.g., nitrogen) to keep the headspace out of the flammable range.

  • Problem: Difficult Work-up. The use of large volumes of ethyl acetate and dichloromethane for extraction is not ideal for large-scale production.[3]

    • Solution: Explore alternative work-up procedures. Consider solvent extraction with a more suitable solvent for large-scale use or investigate crystallization/precipitation methods to isolate the product directly.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Proposed Pilot-Scale Parameters for the Reduction of Methyl Pyrazine-2-carboxylate.

ParameterLab Scale (8.5 g)[3]Proposed Pilot Scale (1 kg)Rationale for Change
Methyl Pyrazine-2-carboxylate 8.5 g (1.0 eq)1.0 kg (1.0 eq)Scale-up Factor ~118x
Sodium Borohydride (NaBH₄) 11.65 g (5.0 eq)~1.37 kg (5.0 eq)Maintain molar ratio, portion-wise addition
Solvent (Water) 200 mL~23.5 LMaintain concentration, manage exotherm
Addition Time of NaBH₄ Not specified (likely rapid)2 - 4 hoursControl exotherm and H₂ evolution[2]
Reaction Temperature Exothermic, then RT0 - 10°C during additionEnhanced temperature control[2]
Work-up Solvent 1 (EtOAc) 5 x 150 mL (750 mL)Re-evaluate; e.g., MTBEReduce solvent volume, improve safety profile
Work-up Solvent 2 (DCM) 5 x 150 mL (750 mL)Eliminate or replaceAvoid hazardous chlorinated solvents at scale
Expected Yield ~80%65 - 75%Account for potential losses on scale-up

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Reduction[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl pyrazine-2-carboxylate (8.5 g) in water (200 mL).

  • Reduction: Carefully add sodium borohydride (11.65 g) to the solution. A vigorous exothermic reaction will be observed.

  • Stirring: After the initial exotherm subsides, continue to stir the reaction mixture vigorously for 30 minutes.

  • Quench & Salting Out: Add ethanol (80 mL) followed by a saturated potassium carbonate solution (150 mL) and continue stirring for another 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (5 x 150 mL) and then with dichloromethane (5 x 150 mL).

  • Isolation: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil (yield ~80%).

Mandatory Visualizations

Logical and Experimental Workflow Diagrams

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed During Scale-Up CheckMixing Evaluate Mixing Efficiency & Heat Transfer Start->CheckMixing CheckTime Assess Reaction Time & Completeness (TLC/HPLC) CheckMixing->CheckTime Mixing OK Optimize Systematically Re-optimize Conditions (Temp, Conc.) CheckMixing->Optimize Mixing Poor CheckPurity Verify Starting Material Purity CheckTime->CheckPurity Reaction Incomplete End Yield Improved CheckTime->End Reaction Complete CheckPurity->Optimize Impurities Found CheckPurity->End Purity OK Optimize->End

Caption: Troubleshooting workflow for low yield in scale-up.

G cluster_1 Scale-Up Workflow for Reduction Synthesis Start Start: Lab Protocol Calorimetry 1. Perform Reaction Calorimetry Study Start->Calorimetry HAZOP 2. Conduct HAZOP/ Safety Review Calorimetry->HAZOP Equip 3. Select Appropriate Pilot Reactor & Utilities HAZOP->Equip Adapt 4. Adapt Protocol for Scale (Slow Addition, Temp Control) Equip->Adapt Run 5. Execute Pilot Batch with Monitoring Adapt->Run Analyze 6. Analyze Product & Impurity Profile Run->Analyze Refine 7. Refine Protocol Analyze->Refine Refine->Adapt Adjustments Needed End End: Final Protocol Refine->End Protocol Validated

Caption: Experimental workflow for scaling up the reduction synthesis.

G cluster_2 Decision Tree for Exotherm Management Start Exothermic Reaction Identified IsSevere Is ΔH > 100 kJ/mol or Adiabatic Temp Rise > 50°C? Start->IsSevere HighRisk High Risk: Implement Engineered Controls IsSevere->HighRisk Yes LowRisk Low/Moderate Risk: Implement Procedural Controls IsSevere->LowRisk No SemiBatch Use Semi-Batch Process HighRisk->SemiBatch Quench Prepare Emergency Quench System HighRisk->Quench SlowAdd Slow Reagent Addition LowRisk->SlowAdd Cooling Ensure Adequate Cooling LowRisk->Cooling Dilute Use Higher Dilution LowRisk->Dilute SemiBatch->SlowAdd SemiBatch->Cooling

Caption: Decision tree for managing exothermic reactions.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 2-Pyrazinylmethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of chemical intermediates is a non-negotiable step in the pipeline. 2-Pyrazinylmethanol, a vital building block in the synthesis of various pharmaceuticals, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose.

This guide provides a detailed experimental protocol for an HPLC-based purity assay of this compound. It objectively compares the performance of HPLC with alternative analytical methods, supported by representative data, to aid researchers in selecting the most appropriate technique for their needs.

Experimental Protocol: HPLC Purity Assay

A validated reversed-phase HPLC (RP-HPLC) method is presented below for the quantitative determination of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a PDA or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[1][2]

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (20:80, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.[2]

  • Injection Volume: 10 µL.

  • Standard Solution: Prepare a 100 µg/mL solution of this compound analytical standard in the mobile phase.

  • Sample Solution: Prepare a 100 µg/mL solution of the synthesized this compound in the mobile phase.

2. Method Validation:

To ensure reliable results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: Demonstrated over a concentration range (e.g., 2.5–50 µg/mL).[4]

  • Accuracy & Precision: Assessed by replicate injections of known standards.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.[4]

Comparative Analysis of Purity Validation Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.[5][6][7]

Analytical MethodPurity Assay (Typical)Key AdvantagesKey Limitations
HPLC (High-Performance Liquid Chromatography) 99.9%High resolution and sensitivity; excellent for quantification; suitable for non-volatile and thermally unstable compounds.[6]Higher instrument and operational cost; more complex method development.
GC (Gas Chromatography) 99.8%High efficiency for volatile compounds; often coupled with mass spectrometry (GC-MS) for definitive identification.[6]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
TLC (Thin-Layer Chromatography) >99% (Semi-Quantitative)Simple, rapid, and inexpensive; useful for reaction monitoring and screening for major impurities.[5][8]Primarily qualitative or semi-quantitative; lower sensitivity and resolution compared to HPLC/GC.[5]
qNMR (Quantitative NMR) 99.7%Provides structural information; does not require an identical reference standard for quantification (uses an internal standard).[9]Lower sensitivity than chromatographic methods; requires highly pure internal standards; expensive instrumentation.

Experimental and Logical Workflow

The following diagram illustrates the comprehensive workflow for the synthesis, purification, and multi-faceted purity validation of this compound.

cluster_synthesis Synthesis & Purification cluster_prep Sample Preparation cluster_analysis Analytical Purity Testing cluster_results Data Evaluation & Conclusion A Chemical Synthesis of This compound B Crude Product Purification (e.g., Recrystallization) A->B C Prepare Analytical Standard & Synthesized Sample Solutions B->C D Primary Method: RP-HPLC Analysis C->D E Alternative Method: GC Analysis C->E F Screening Method: TLC Analysis C->F G Calculate Purity (% Area) & Impurity Profile D->G H Compare Data from Alternative Methods E->H F->H I Final Purity Confirmation G->I H->I

Caption: Workflow for synthesis, purification, and purity analysis of this compound.

Conclusion

For the rigorous purity validation of synthesized this compound, a validated RP-HPLC method is the technique of choice, offering superior resolution, sensitivity, and quantitative accuracy. While methods like GC and TLC serve as valuable orthogonal techniques for confirmation and rapid screening, HPLC provides the comprehensive data required to meet the stringent quality standards of the pharmaceutical industry. The adoption of a well-defined workflow, from synthesis to final analysis, ensures a thorough and reliable assessment of product purity.

References

A Comparative Analysis of the Catalytic Proficiency of 2-Pyrazinylmethanol and 2-Pyridylmethanol Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with significant implications for pharmaceutical synthesis and materials science. Nitrogen-containing heterocyclic compounds, particularly those bearing hydroxyl functionalities, have emerged as versatile ligands in coordination chemistry, capable of stabilizing various metal centers and promoting a wide array of catalytic transformations. This guide provides a comparative overview of the catalytic activity of metal complexes derived from two such ligands: 2-pyrazinylmethanol and 2-pyridylmethanol. While direct comparative studies are limited, this analysis synthesizes available experimental data for 2-pyridylmethanol complexes and draws inferences on the potential catalytic behavior of their this compound counterparts based on the electronic properties of the pyrazine moiety.

Data Presentation: Catalytic Activity of 2-Pyridylmethanol Complexes

The following tables summarize the catalytic performance of various metal complexes incorporating 2-pyridylmethanol or similar pyridine-alkoxide ligands in oxidation and transfer hydrogenation reactions. These reactions are fundamental in organic synthesis, particularly for the production of carbonyl compounds and alcohols, which are key intermediates in drug development.

Table 1: Catalytic Oxidation of Alcohols using 2-Pyridylmethanol-type Complexes

Catalyst/MetalSubstrateOxidantProductConversion/Yield (%)Reference
[Fe(III)(Br)2(Pc-L)]BrBenzyl alcoholH₂O₂Benzaldehydeup to 98%[1][2]
Iron(III) complexAromatic and aliphatic alcoholsH₂O₂Corresponding carbonylsGood to excellent[1][2]
Trinuclear RutheniumPrimary and secondary alcoholsTBHPCorresponding carbonylsHigh activity[3][4]
Manganese(II) complexesBenzyl alcoholH₂O₂BenzaldehydeHigh activity[5]
Copper(I)/TEMPOPrimary alcoholsAirAldehydes-[6]

Table 2: Catalytic Transfer Hydrogenation of Ketones using 2-Pyridylmethanol-type Complexes

| Catalyst/Metal | Substrate | Hydrogen Donor | Product | Conversion/Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Nickel(II) & Iron(II) complexes | Acetophenone | Isopropanol | 1-Phenylethanol | 58-84% |[7] | | Ruthenium(II) complexes | Aromatic alkyl ketones | Isopropanol | Chiral secondary alcohols | 60-90% |[8] | | Ruthenium catalyst | Ketones | Isopropanol | Alcohols | Good to excellent |[9] | | Ni(II) pincer complex | Aldehydes and ketones | 2-propanol | Alcohols | - |[10] |

Comparative Analysis: this compound vs. 2-Pyridylmethanol Complexes

The pyrazine ring, with its two nitrogen atoms, is more electron-withdrawing than the pyridine ring. This electronic difference can significantly influence the properties of the resulting metal complexes. Research on cobalt complexes has shown that substituting pyridine with pyrazine has a substantial impact on the metal- and ligand-centered reduction potentials[11].

In the context of catalysis, this suggests:

  • Oxidation Reactions: The more electron-withdrawing nature of the pyrazine ligand could potentially enhance the oxidative stability of the metal center, possibly leading to more robust catalysts. However, it might also decrease the electron density at the metal center, which could either enhance or diminish its catalytic activity depending on the reaction mechanism.

  • Transfer Hydrogenation Reactions: In transfer hydrogenation, the electronic properties of the ligand can influence the hydride transfer step. A more electron-deficient metal center in a this compound complex might facilitate the initial dehydrogenation of the alcohol donor but could hinder the subsequent hydride transfer to the ketone substrate.

Further experimental investigation is crucial to quantitatively assess the catalytic performance of this compound complexes and validate these hypotheses.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of catalytic research. Below are representative experimental protocols for the synthesis of a catalyst precursor and a catalytic oxidation reaction, based on the available literature for 2-pyridylmethanol-type complexes.

Synthesis of a Trinuclear Ruthenium Complex with a Pyridine-Alkoxide Ligand

This procedure is based on the synthesis of similar ruthenium carbonyl complexes[3][4].

Materials:

  • Ru₃(CO)₁₂

  • 6-Bromopyridine-2-carboxaldehyde

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Dry solvents (e.g., Toluene, Diethyl ether)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Synthesis of the Pyridine-Alcohol Ligand: The 6-bromopyridine alcohol ligand is synthesized by reacting 6-bromopyridine-2-carboxaldehyde with a suitable Grignard reagent in an anhydrous solvent like diethyl ether under an inert atmosphere. The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. After an appropriate reaction time, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the crude pyridine-alcohol. Purification can be achieved by column chromatography.

  • Synthesis of the Ruthenium Complex: In a flask equipped with a reflux condenser, Ru₃(CO)₁₂ and two equivalents of the synthesized pyridine-alcohol ligand are dissolved in a high-boiling point solvent such as xylene. The mixture is refluxed for several hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to afford the trinuclear ruthenium complex.

Catalytic Oxidation of a Secondary Alcohol

This protocol is a general representation of catalytic alcohol oxidation reactions found in the literature[1][2].

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Catalyst (e.g., [Fe(III)(Br)₂(Pc-L)]Br)

  • Oxidant (e.g., 30% Hydrogen peroxide)

  • Solvent (e.g., Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, the secondary alcohol and the iron(III) catalyst (typically in a molar ratio of substrate to catalyst of 100:1 to 1000:1) are dissolved in acetonitrile.

  • The mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated).

  • The oxidant, hydrogen peroxide, is added dropwise to the reaction mixture over a period of time.

  • The reaction is monitored by gas chromatography or thin-layer chromatography to determine the conversion of the starting material.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

  • The product (e.g., acetophenone) can be purified by column chromatography.

Mandatory Visualizations

To aid in the understanding of the experimental processes and the relationships between the components, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Synthesis cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand 6-Bromopyridine- 2-carboxaldehyde + Grignard Reagent reaction_ligand Reaction in Anhydrous Ether start_ligand->reaction_ligand workup_ligand Quenching & Extraction reaction_ligand->workup_ligand purification_ligand Column Chromatography workup_ligand->purification_ligand end_ligand Pyridine-Alcohol Ligand purification_ligand->end_ligand start_complex Ru3(CO)12 + Pyridine-Alcohol reaction_complex Reflux in Xylene start_complex->reaction_complex workup_complex Solvent Removal reaction_complex->workup_complex purification_complex Recrystallization workup_complex->purification_complex end_complex Ruthenium Complex purification_complex->end_complex

Caption: Synthetic workflow for a pyridine-alkoxide ruthenium complex.

Catalytic_Oxidation_Workflow cluster_reaction Catalytic Reaction A Substrate (Alcohol) + Catalyst in Solvent B Add Oxidant (H2O2) A->B C Reaction Monitoring (GC/TLC) B->C D Work-up (Extraction) C->D E Purification (Column Chromatography) D->E F Product (Carbonyl) E->F

Caption: General workflow for catalytic alcohol oxidation.

References

A Comparative Benchmarking Guide to 2-Pyrazinylmethanol and Other Heterocyclic Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties, biological potential, and synthetic accessibility of 2-pyrazinylmethanol in comparison to pyridylmethanols, furfuryl alcohol, and thiophenylmethanols.

This guide provides a comprehensive comparison of this compound against other key heterocyclic alcohols, offering researchers, scientists, and drug development professionals a data-driven resource for selecting appropriate scaffolds in medicinal chemistry and related fields. The following sections detail the physicochemical properties, potential biological activities with a focus on kinase inhibition, and synthetic accessibility of these compounds, supported by experimental data and protocols.

Physicochemical Data Comparison

A summary of key physicochemical properties for this compound and representative examples from other heterocyclic alcohol classes is presented below. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

PropertyThis compound2-PyridinemethanolFurfuryl Alcohol2-Thiophenemethanol
Molecular Formula C₅H₆N₂OC₆H₇NOC₅H₆O₂C₅H₆OS
Molecular Weight ( g/mol ) 110.11109.1398.10114.17
Melting Point (°C) 32-34[1]5-29[2]0[3]
Boiling Point (°C) 231.9 @ 760 mmHg[1]112-113 @ 16 mmHg170[2]207 @ 760 mmHg[3]
Density (g/mL) 1.227[1]1.131 @ 25 °C1.1281.205 @ 25 °C[3]
pKa 13.48 (Predicted)[4]13.48 (Predicted)[5]9.5513.89 (Predicted)
LogP -0.181 (Estimated)[4]0.110.280.87 - 0.9[3]
Water Solubility SolubleMiscible[5]Miscible[2]40 g/L @ 20 °C[3]

Biological Activity: A Focus on Kinase Inhibition

Derivatives of pyrazines, pyridines, and thiophenes have all been reported as potent inhibitors of PI3K and/or mTOR kinases. For instance, pyrazine derivatives have been developed as dual CK2 and PIM kinase inhibitors. Pyridine-based compounds are foundational to numerous kinase inhibitors targeting a wide range of kinases including VRK1/2, CDK2, PIM-1, TYK2, and ALK2. Thiophene-containing molecules have also demonstrated significant antiangiogenic activity by targeting protein kinase C (PKC) isozymes.

This suggests that the core scaffolds of this compound, pyridylmethanols, and thiophenylmethanols can serve as valuable starting points for the design of novel kinase inhibitors. The nitrogen atoms in pyrazine and pyridine can act as hydrogen bond acceptors, mimicking the adenine region of ATP, while the hydroxyl group can be a key interaction point or a handle for further derivatization.

Experimental Protocols: Synthesis of Heterocyclic Alcohols

The following are representative protocols for the synthesis of the parent heterocyclic alcohols, providing a basis for their accessibility in a research setting.

Synthesis of this compound

Reaction: Reduction of Methyl Pyrazine-2-carboxylate.

Procedure:

  • Dissolve methyl pyrazine-2-carboxylate (8.5 g) in water (200 mL).

  • Add sodium borohydride (11.65 g) to the solution and stir the reaction mixture. An exothermic reaction will be observed.

  • After stirring vigorously for 30 minutes, add ethanol (80 mL) followed by a saturated solution of potassium carbonate (150 mL).

  • Continue to stir the mixture for an additional 30 minutes.

  • Extract the mixture with ethyl acetate (5 x 150 mL) and then with dichloromethane (5 x 150 mL).

  • Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound as a yellow oil (5.43 g, 80% yield)[4].

Synthesis of 2-Pyridinemethanol

Reaction: Oxidation of 2-picoline followed by rearrangement and hydrolysis.

Procedure:

  • Oxidation: Mix 2-picoline, glacial acetic acid, and a catalyst. Add 30% hydrogen peroxide dropwise at 70-80°C and react for 3-6 hours to form 2-picoline N-oxide.

  • Rearrangement: React the 2-picoline N-oxide with acetic anhydride under reflux for 3-6 hours to produce 2-picolyl acetate.

  • Hydrolysis: Hydrolyze the 2-picolyl acetate with a sodium hydroxide solution to yield 2-pyridinemethanol[6].

Synthesis of Furfuryl Alcohol

Reaction: Hydrogenation of Furfural.

Procedure:

  • Batch Reactor Setup: In a 75 mL batch reactor, add 1 g of furfural to 9 g of ethanol.

  • Add 50 mg of a Co/SiO₂ catalyst to the mixture.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Increase the temperature to 150 °C and maintain for 1 hour.

  • After the reaction, cool the reactor to room temperature.

  • The liquid phase can be analyzed to confirm the conversion to furfuryl alcohol[7].

Synthesis of 2-Thiophenemethanol

Reaction: Heck-Mizoroki Reaction to form a precursor, followed by reduction. While not a direct synthesis of the parent alcohol, this protocol illustrates a common method for creating functionalized thiophene derivatives.

Procedure for a Derivative:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine an aryl halide (e.g., 2-bromothiophene, 1.0 eq), palladium acetate (0.05 eq), and a phosphine ligand (0.1 eq).

  • Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., acetonitrile), followed by an alkene (1.5 eq) and a base (3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture and filter through Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify by column chromatography to yield the coupled product, which can then be further modified to the alcohol[3].

Visualizations

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade in cell survival and proliferation, and a major target for cancer drug development. Heterocyclic alcohols and their derivatives can be designed to inhibit kinases within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation PI3K_Inhibitor PI3K Inhibition PI3K_Inhibitor->PI3K mTOR_Inhibitor mTOR Inhibition mTOR_Inhibitor->mTORC2 mTOR_Inhibitor->mTORC1

PI3K/AKT/mTOR Signaling Pathway
Experimental Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of heterocyclic alcohols as potential kinase inhibitors.

Experimental_Workflow Start Selection of Heterocyclic Scaffold Synthesis Synthesis of Heterocyclic Alcohol Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->Screening Hit Hit Identification Screening->Hit Hit->Start No Optimization Lead Optimization (SAR Studies) Hit->Optimization Yes Optimization->Synthesis InVivo In Vivo Efficacy and ADME/Tox Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Drug Discovery Workflow

References

A Comparative Guide to the Electronic Properties of 2-Pyrazinylmethanol and Related Heterocyclic Compounds: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the electronic properties of heterocyclic compounds is paramount for predicting their reactivity, stability, and potential applications. This guide provides a comparative analysis of the electronic properties of 2-Pyrazinylmethanol and structurally related nitrogen-containing heterocyclic compounds, drawing upon data from Density Functional Theory (DFT) studies. While specific DFT studies on this compound were not prevalent in the immediate literature, this guide leverages available data on comparable molecules, including pyrazine and its derivatives, as well as pyridine-based compounds, to offer valuable insights.

The electronic characteristics of these molecules, particularly the Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining their chemical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.[1][2] A smaller gap generally implies higher reactivity.

Comparative Analysis of Electronic Properties

To provide a clear comparison, the following table summarizes key electronic properties calculated using DFT for pyrazine and related pyridine derivatives. These molecules serve as valuable benchmarks for estimating the properties of this compound. The variations in HOMO-LUMO gaps and other electronic descriptors can be attributed to the different substituents and the position of nitrogen atoms within the aromatic ring.[3][4]

MoleculeMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
PyrazineB3LYP/6-31G(d,p)-6.996-1.1165.88
PyridineB3LYP/6-31G(d,p)-6.694-0.7625.932
PyrimidineB3LYP/6-31G(d,p)-7.101-1.1165.985
PyridazineB3LYP/6-31G(d,p)-7.333-1.2256.108
(RS)-(4-chlorophenyl)(pyridine-2yl)methanolB3LYP/6-311++G(d,p)--5.302
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineB3LYP/6–311++G(d,p)-6.2967-1.80964.4871[2]

Data for Pyrazine, Pyridine, Pyrimidine, and Pyridazine were sourced from a comparative DFT study.[3][4]

The data indicates that the arrangement of nitrogen atoms within the six-membered ring significantly influences the electronic properties. For instance, the HOMO-LUMO gap varies across the diazine isomers (pyrazine, pyrimidine, and pyridazine), suggesting differences in their kinetic stability.[3][4] The substituted pyridine derivative shows a smaller energy gap, which can be attributed to the presence of the chloro-phenyl and methanol groups. Similarly, the triazine derivative exhibits an even smaller gap, reflecting its potential for higher chemical reactivity.[2]

Experimental and Computational Protocols

The data presented in this guide is derived from studies employing Density Functional Theory, a robust computational method for investigating the electronic structure of molecules.

General DFT Calculation Protocol:

  • Geometry Optimization: The molecular structure of the compound of interest is optimized to find its lowest energy conformation. This is typically performed using a specific functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p).[2]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency analysis is conducted. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Following successful optimization, electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated at the same level of theory.

  • Data Analysis: The output files from the DFT calculations are analyzed to extract the relevant quantitative data. The HOMO-LUMO gap is determined by subtracting the HOMO energy from the LUMO energy.

Below is a generalized workflow for performing DFT studies on heterocyclic compounds.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis & Interpretation mol_structure Define Molecular Structure comp_details Select Computational Method (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) mol_structure->comp_details geom_opt Geometry Optimization comp_details->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min elec_prop Electronic Property Calculation extract_data Extract Data: HOMO, LUMO Energies, Bond Lengths, etc. elec_prop->extract_data verify_min->geom_opt If Not Minimum verify_min->elec_prop If Minimum calc_descriptors Calculate Reactivity Descriptors (e.g., HOMO-LUMO Gap) extract_data->calc_descriptors interpret Interpret Electronic Properties & Reactivity calc_descriptors->interpret

Figure 1: A generalized workflow for DFT calculations of molecular electronic properties.

Structural Insights from Related Compounds

DFT studies on molecules with similar structural motifs to this compound, such as pyrazine-2-carbaldehyde, reveal important structural details. For instance, in a study of bis-azomethines formed from pyrazine-2-carbaldehyde, the planarity of the pyrazine ring was confirmed, and bond lengths were found to be influenced by the electronic nature of the substituents.[5][6] Specifically, the electron-withdrawing character of the pyrazine ring affects the N-N bond length in the resulting azine.[5] These findings suggest that the hydroxymethyl group in this compound would similarly influence the electronic distribution and geometry of the pyrazine ring.

Conclusion

References

Unveiling the Structural Nuances of 2-Pyrazinylmethanol Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed X-ray crystal structure analysis of metal complexes incorporating the 2-Pyrazinylmethanol moiety reveals distinct coordination geometries and network dimensionalities influenced by the choice of the central metal ion. This guide provides a comparative overview of copper(II) and zinc(II) coordination polymers synthesized with a closely related ligand, pyrazine-2,5-diyldimethanol, offering insights for researchers in materials science and drug development.

Comparative Crystallographic Data

The structural parameters of a one-dimensional copper(II) coordination polymer and a one-dimensional zinc(II) coordination polymer, both featuring the pyrazine-2,5-diyldimethanol linker, have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented below, highlighting the differences in their crystal systems, space groups, and unit cell dimensions.

Parameter{[Cu(pyzdmH2)0.5(µ-Br)(Br)(H2O)]·H2O}n{[Zn2(pyzdmH2)2(µ-Cl)2(Cl)2]}n
Metal Ion Copper(II)Zinc(II)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPccn
a (Å) 8.1345(3)15.1181(5)
b (Å) 14.1169(5)10.1983(3)
c (Å) 9.4285(3)16.5113(5)
α (°) 9090
β (°) 114.719(4)90
γ (°) 9090
Volume (ų) 983.33(6)2542.48(14)
Z 44
Coordination Geometry Distorted TetragonalTetrahedral and Octahedral

Experimental Protocols

The synthesis and structural characterization of these coordination polymers involved the following key experimental procedures:

Synthesis of {[Cu(pyzdmH2)0.5(µ-Br)(Br)(H2O)]·H2O}n

A solution of pyrazine-2,5-diyldimethanol (pyzdmH2) in methanol was carefully layered over an aqueous solution of copper(II) bromide. The slow diffusion of the ligand into the metal salt solution at room temperature led to the formation of single crystals suitable for X-ray diffraction analysis over a period of several days.

Synthesis of {[Zn2(pyzdmH2)2(µ-Cl)2(Cl)2]}n

Similarly, a methanolic solution of pyrazine-2,5-diyldimethanol was layered onto an aqueous solution of zinc(II) chloride. The resulting mixture was allowed to stand undisturbed at room temperature, yielding single crystals of the zinc(II) coordination polymer.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for both complexes were collected on a diffractometer equipped with a suitable X-ray source. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Coordination and Workflow

To illustrate the coordination environment of the metal ions and the general workflow of the crystallographic analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Ligand Pyrazine-2,5-diyldimethanol in Methanol Crystallization Slow Diffusion Crystallization Ligand->Crystallization MetalSalt Metal(II) Halide in Water MetalSalt->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Crystal Selection DataProcessing Data Collection & Processing SCXRD->DataProcessing StructureSolution Structure Solution & Refinement DataProcessing->StructureSolution FinalStructure Crystallographic Data StructureSolution->FinalStructure Final Structural Model

Caption: General experimental workflow for the synthesis and structural analysis of the coordination polymers.

coordination_environments cluster_Cu Copper(II) Complex cluster_Zn Zinc(II) Complex Cu Cu N_pyz N(pyz) Cu->N_pyz equatorial O_meoh O(meoh) Cu->O_meoh equatorial Br_bridge μ-Br Cu->Br_bridge equatorial Br_term Br Cu->Br_term equatorial H2O H₂O Cu->H2O axial Br_bridge_symm μ-Br (symm) Cu->Br_bridge_symm axial Zn_oct Zn (oct) N_pyz_zn N(pyz) Zn_oct->N_pyz_zn O_meoh_zn O(meoh) Zn_oct->O_meoh_zn Cl_bridge μ-Cl Zn_oct->Cl_bridge Zn_oct->Cl_bridge Zn_tet Zn (tet) Zn_tet->Cl_bridge Cl_term Cl Zn_tet->Cl_term

Caption: Schematic of the coordination environments around the Cu(II) and Zn(II) centers.

A Comparative Guide to the Kinetic Studies of 2-Pyrazinylmethanol and Its Analogs in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 2-Pyrazinylmethanol and its close structural analog, 2-Pyridinylmethanol. Due to the limited availability of direct kinetic data for this compound, this guide leverages detailed experimental findings for 2-Pyridinylmethanol to draw meaningful comparisons and insights into its reactive behavior, particularly in oxidation reactions. The information presented is intended to support further research and development in medicinal chemistry and related fields where pyrazine and pyridine scaffolds are of significant interest.

Introduction

This compound is a heterocyclic alcohol with a pyrazine core, a scaffold that is integral to numerous pharmaceuticals and bioactive molecules. Understanding the kinetics of its reactions is crucial for predicting its metabolic pathways, designing stable drug formulations, and developing novel synthetic routes. This guide focuses on the oxidation of this compound, a key transformation in both metabolic and synthetic contexts. By comparing the kinetic data of its pyridinyl analog, we can infer the influence of the pyrazine nitrogen atoms on the reaction mechanism and rates.

Comparison of Oxidation Reactions

The oxidation of pyridyl and pyrazinyl methanols to their corresponding aldehydes is a pivotal reaction. This section compares the kinetics of this oxidation using two common oxidizing agents: Chromium (VI) and permanganate. While direct data for this compound is not available in the reviewed literature, the data for 2-Pyridinylmethanol provides a robust baseline for understanding these reactions.

Data Presentation

Table 1: Comparison of Kinetic Data for the Oxidation of 2-Pyridinylmethanol

Oxidizing AgentSubstrateRate LawKey FindingsReference
Chromium (VI)2-PyridinylmethanolComplex, dependent on [H⁺] and substrate concentrationThe reaction proceeds through the formation of a chromate ester intermediate. The reaction rate is influenced by the acidity of the medium.[1]
PermanganatePyridine derivativesTypically first order in both oxidant and substrateThe reaction mechanism can be complex, with evidence of autocatalysis by Mn(II) in some cases.[2][3][4][5]

It is important to note that the kinetic behavior of this compound is expected to be analogous to that of 2-Pyridinylmethanol, though the additional nitrogen atom in the pyrazine ring may influence the electronic properties and, consequently, the reaction rates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized experimental protocols for the kinetic studies of the oxidation of 2-Pyridinylmethanol, which can be adapted for studies on this compound.

Chromium (VI) Oxidation of 2-Pyridinylmethanol[1]
  • Materials: 2-Pyridinylmethanol, Potassium Dichromate (Cr₂O₇²⁻), Perchloric Acid (HClO₄), Sodium Perchlorate (NaClO₄), 2,4-Dinitrophenylhydrazine (for product analysis).

  • Reaction Setup: The reaction is carried out under pseudo-first-order conditions with a large excess of the alcohol compared to the oxidant. The temperature is maintained using a constant temperature water bath.

  • Kinetic Measurements: The progress of the reaction is monitored spectrophotometrically by following the disappearance of the Cr(VI) species at a specific wavelength (e.g., 350 nm).

  • Data Analysis: The pseudo-first-order rate constants (k_obs) are determined from the slopes of ln(absorbance) versus time plots. The order of the reaction with respect to the substrate and acid is determined by varying their concentrations and observing the effect on k_obs.

  • Product Analysis: The primary oxidation product, 2-Pyridinecarboxaldehyde, is identified and quantified by forming its 2,4-dinitrophenylhydrazone derivative.

Permanganate Oxidation of Pyridine Derivatives[4][5]
  • Materials: Pyridine derivative (e.g., Pyridine-3-carboxaldehyde), Potassium Permanganate (KMnO₄), Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) for pH control.

  • Reaction Setup: Similar to the Chromium (VI) oxidation, the reaction is typically studied under pseudo-first-order conditions with an excess of the substrate.

  • Kinetic Measurements: The reaction rate is followed by monitoring the disappearance of the permanganate ion (MnO₄⁻) spectrophotometrically at its λ_max (around 526 nm).[5]

  • Data Analysis: The determination of rate constants and reaction orders is performed as described for the Chromium (VI) oxidation.

  • Product Identification: The oxidation products are identified using techniques such as chromatography and spectroscopy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanism for the oxidation of a generic heteroaromatic methanol and a typical experimental workflow for kinetic studies.

Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Het_OH Heteroaromatic Methanol (e.g., this compound) Ester Chromate Ester Intermediate Het_OH->Ester Fast Equilibrium Oxidant Oxidant (e.g., Cr(VI)) Oxidant->Ester Aldehyde Heteroaromatic Aldehyde Ester->Aldehyde Rate-determining step Reduced_Ox Reduced Oxidant (e.g., Cr(III)) Ester->Reduced_Ox

Caption: Proposed mechanism for the oxidation of a heteroaromatic methanol by Cr(VI).

Kinetic_Workflow A Prepare Reactant Solutions (Substrate, Oxidant, Acid) B Equilibrate Solutions at Constant Temperature A->B C Initiate Reaction (Mix Reactants) B->C D Monitor Reaction Progress (Spectrophotometry) C->D E Data Acquisition (Absorbance vs. Time) D->E F Calculate Pseudo-first-order Rate Constants (k_obs) E->F G Determine Reaction Orders and Overall Rate Law F->G H Propose Reaction Mechanism G->H

Caption: General experimental workflow for a kinetic study.

References

Spectroscopic Deep Dive: A Comparative Analysis of 2-Pyrazinylmethanol and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic nuances of 2-Pyrazinylmethanol and its analogues. This report provides a comparative analysis of their spectral data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development.

This compound, a heterocyclic alcohol, and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile biological activities of the pyrazine scaffold. A thorough understanding of their spectroscopic properties is fundamental for their identification, characterization, and the development of new applications. This guide presents a comparative analysis of the spectroscopic data for this compound and its selected analogues, providing a valuable resource for researchers in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogues. The data has been compiled from various sources and is presented to highlight the influence of substituents on the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃

CompoundH-3H-5H-6-CH₂OH-OHOther ProtonsReference
This compound8.54 (s)8.54 (d)8.71 (s)4.65 (s, 2H)5.57 (br s)[1]
2-(Hydroxymethyl)-5-methylpyrazine~7.8 (s)-~7.5 (s)4.7 (s, 2H)Broad~2.4 (s, 3H, -CH₃)[2][3]

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundC-2C-3C-5C-6-CH₂OHOther Carbons
This compound155.9146.5131.5126.763.8
2-(Hydroxymethyl)-5-methylpyrazine~154~145~142~143~64~21 (-CH₃)

Note: Some values are predicted based on structurally similar compounds and may vary from experimental data.

Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C=N StretchC-O Stretch
This compound3400-3200 (broad)3100-3000~1590, ~1480~1050
Pyrazine Derivatives (general)-3100-30001600-1450-
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm)SolventReference
This compound265EtOH[1]
Pyrazine260, 328Vapor
Mass Spectrometry (MS)

Mass spectrometry of hydroxymethylpyrazines reveals characteristic fragmentation patterns that are crucial for distinguishing between positional isomers. The presence or absence of fragments corresponding to the loss of •OH (M-17), H₂O (M-18), and H₂O + H• (M-19) can provide valuable structural information.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm. Use a standard 90° pulse sequence and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix 1-2 mg of the solid sample with ~200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol) to a concentration that gives a maximum absorbance between 0.2 and 0.8.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analysis: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced through a gas chromatograph or a direct insertion probe.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Signaling Pathways

Pyrazine derivatives have been shown to interact with various cellular signaling pathways, which is a key aspect of their biological activity. The following diagrams, generated using the DOT language, illustrate two important pathways potentially modulated by these compounds.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation PyrazineDerivative Pyrazine Derivative (Potential Inhibitor) PyrazineDerivative->MEK Inhibition

RAS/RAF/MEK/ERK Signaling Pathway and Potential Inhibition by Pyrazine Derivatives.

NRF2_ARE_Pathway OxidativeStress Oxidative or Electrophilic Stress KEAP1_NRF2 KEAP1-NRF2 Complex OxidativeStress->KEAP1_NRF2 induces dissociation PyrazineDerivative Pyrazine Derivative (Potential Activator) PyrazineDerivative->KEAP1_NRF2 induces dissociation NRF2 NRF2 KEAP1_NRF2->NRF2 releases ARE Antioxidant Response Element (ARE) NRF2->ARE translocates to nucleus and binds to GeneExpression Expression of Cytoprotective Genes ARE->GeneExpression

NRF2/ARE Antioxidant Response Pathway and Potential Activation by Pyrazine Derivatives.

References

A Comparative Guide to the Biological Activity of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While the biological properties of 2-Pyrazinylmethanol derivatives specifically are not extensively documented in publicly available research, the broader class of pyrazine derivatives has been widely screened for various biological activities. This guide provides a comparative overview of the reported anticancer, antimicrobial, and anti-inflammatory activities of selected pyrazine derivatives, supported by experimental data from various studies.

Anticancer Activity of Pyrazine Derivatives

A number of pyrazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine Hybrids Compound 46BPH-110.4[1]
MCF-79.1[1]
Compound 47PC1216.4[1]
Compound 48BEL-740210.74[1]
Compound 57MDA-MB-2311.60[1]
MCF-71.41[1]
Compound 60MDA-MB-2311.67[1]
MCF-71.54[1]
Pyrazolo[3,4-b]pyrazines Compound 15MCF-79.42[2]
Compound 25hMCF-73.66[2]
Compound 25jMCF-7<3.66[2]

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine derivatives have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents the visible growth of a bacterium or fungus.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazine-2-Carboxylic Acid Derivatives Compound P10Candida albicans3.125[3]
Compound P4Candida albicans3.125[3]
Compound P3, P4, P7, P9Escherichia coli50[3]
Compound P6, P7, P9, P10Pseudomonas aeruginosa25[3]
Triazolo[4,3-a]pyrazine Derivatives Compound 2eStaphylococcus aureus32[4]
Escherichia coli16[4]
3-Aminopyrazine-2-carboxamides Compound 17Mycobacterium tuberculosis H37Rv12.5[5]
Compound 20Mycobacterium smegmatis31.25[5]
Pyrazine Carboxamides Compound 5dExtensively drug-resistant Salmonella Typhi6.25[6]

Anti-inflammatory Activity of Pyrazine Derivatives

Several studies have explored the anti-inflammatory potential of pyrazine derivatives. The inhibitory activity is often measured against enzymes like lipoxygenase (LOX) or by assessing the reduction of inflammation in cellular or animal models.

Compound ClassMethodInhibition/ActivityReference
Pyrazoles and Pyrazolines Lipoxygenase InhibitionCompound 2g showed potent LOX inhibition.[7]
Pyrazolo[3,4-b]pyrazines Carrageenan-induced rat paw edemaCompound 15 showed 44.44% inhibition.[2]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[2]

Antimicrobial Activity: Microbroth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.[8]

  • Inoculation: Each well is inoculated with the microbial suspension.[8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is an in vivo model used to assess the anti-inflammatory activity of compounds.

Procedure:

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[2]

Visualizations

Experimental_Workflow_for_Biological_Activity_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis Synthesis Synthesis of Pyrazine Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Purification->Anti_inflammatory IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Inhibition Percentage Inhibition Anti_inflammatory->Inhibition

Caption: Experimental workflow for the synthesis and biological activity screening of pyrazine derivatives.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Pyrazine Pyrazine Derivative Receptor Growth Factor Receptor Pyrazine->Receptor Inhibition Kinase Intracellular Kinase Cascade (e.g., MAPK/ERK) Pyrazine->Kinase Inhibition Receptor->Kinase Transcription Transcription Factors Kinase->Transcription Apoptosis Apoptosis Kinase->Apoptosis Inhibition of anti-apoptotic proteins Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: A generalized signaling pathway illustrating the potential anticancer mechanism of pyrazine derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Pyrazinylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Pyrazinylmethanol as a hazardous waste. It is a flammable liquid that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] Disposal must be conducted through an approved hazardous waste management service in strict accordance with local, state, and federal regulations.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Hazard Identification and Summary

Prior to handling, it is crucial to be fully aware of the hazards associated with this compound. The following table summarizes its key hazard information.

Hazard ClassificationDescription
Physical Hazards Flammable liquid and vapor.[1]
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes serious eye irritation.[1] Causes skin irritation.[1]
Environmental Hazards Not extensively documented in provided search results, but should be prevented from entering the environment.

Note: This information is based on available Safety Data Sheets (SDS) for this compound and related compounds.

Detailed Disposal Protocol

The proper disposal of this compound is a critical process that involves more than simply discarding the chemical. The following step-by-step protocol outlines the necessary procedures for its safe and compliant disposal.

Step 1: Waste Identification and Classification

  • Designate as Hazardous Waste: Any unused, expired, or contaminated this compound, as well as any materials used to clean up spills (e.g., absorbent pads, contaminated gloves), must be classified as hazardous waste.

  • Consult the Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for the most specific information regarding the hazards and disposal requirements of the particular this compound product you are using.

Step 2: Segregation of Waste

  • Incompatible Materials: Keep this compound waste separate from incompatible materials to prevent dangerous chemical reactions. Store it away from strong oxidizing agents, acids, and bases.

  • Designated Waste Stream: If your laboratory has multiple chemical waste streams, ensure that this compound waste is segregated into the appropriate container for flammable organic compounds. Do not mix it with other waste types unless explicitly permitted by your institution's hazardous waste management plan.

Step 3: Proper Containerization

  • Use a Suitable Container: Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance. Typically, this will be a high-density polyethylene (HDPE) or glass container with a secure screw-top cap.

  • Leave Headspace: Do not fill the waste container to more than 80% capacity to allow for vapor expansion.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[2]

Step 4: Labeling of Waste Containers

  • Affix a "Hazardous Waste" Label: As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label.[2]

  • Complete Information: The label must be filled out completely and legibly.[2] This includes:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • The concentration and composition of the waste.

    • The date when waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

    • The specific hazards associated with the waste (e.g., "Flammable," "Toxic").

Step 5: Safe Storage of Chemical Waste

  • Designated Storage Area: Store the labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, away from sources of ignition such as heat, sparks, or open flames.[1]

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[2]

  • Regular Inspection: Periodically inspect the waste storage area and containers for any signs of leakage, degradation, or improper labeling.

Step 6: Arranging for Disposal

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the management and disposal of hazardous waste. Contact them to schedule a pickup for your properly containerized and labeled this compound waste.

  • Use a Licensed Disposal Service: Disposal must be carried out by a licensed and approved hazardous waste disposal contractor.[3] Never dispose of this compound down the drain or in the regular trash.

  • Maintain Records: Keep accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Waste Generation & Characterization cluster_1 Waste Collection & Storage cluster_2 Disposal & Documentation start Start: this compound is identified as waste sds Consult Safety Data Sheet (SDS) for specific hazards start->sds classify Classify as Hazardous Waste (Flammable, Harmful) sds->classify container Select a compatible, leak-proof waste container classify->container Proceed to Collection labeling Affix 'Hazardous Waste' label and fill out completely container->labeling segregate Segregate from incompatible chemicals labeling->segregate storage Store in a designated, secure, and ventilated area with secondary containment segregate->storage ehs Contact Environmental Health & Safety (EHS) for pickup storage->ehs Arrange for Disposal disposal Waste is collected by a licensed disposal service ehs->disposal document Maintain disposal records disposal->document end End: Compliant Disposal document->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

Personal protective equipment for handling 2-Pyrazinylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Pyrazinylmethanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (also known as 2-Pyridylmethanol or 2-Pyridinemethanol) in a laboratory setting. The following information is critical for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Pyridylmethanol, 2-Pyridinemethanol, 2-(Hydroxymethyl)pyridine, 2-Pyridylcarbinol[1][2][3]

  • CAS Number: 586-98-1[1][2]

Hazard Summary:

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1] Ingestion of this substance is harmful.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][3]Protects against splashes that can cause serious eye irritation.[1]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, PVA). Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[5] - Lab Coat: A fully-buttoned lab coat or chemical-resistant clothing.[1][3]Prevents skin contact, which can cause irritation.[1]
Respiratory Protection - Work in a well-ventilated area, preferably a certified chemical fume hood.[1][3] - If ventilation is inadequate or in case of a large spill, a NIOSH/MSHA-approved respirator with an appropriate filter is necessary.[6][7]Minimizes the inhalation of vapors that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation and Inspection:

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3][8]

    • Inspect all PPE for integrity (e.g., no cracks, rips, or defects).[8]

    • Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Handling the Chemical:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not breathe in vapors or mists.[3]

    • Use non-sparking tools and take precautionary measures against static discharge.[9]

    • Keep the container tightly closed when not in use.[1][3]

    • Do not eat, drink, or smoke in the handling area.[1][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][10]

    • Keep containers tightly closed to prevent leakage.[1]

    • Store under an inert atmosphere and protect from moisture.[11]

    • Incompatible materials to avoid include acids, bases, and strong oxidizing agents.[11]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[1][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[1][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound in a suitable, labeled, and tightly sealed container.[11]

    • Do not mix with other waste streams unless explicitly permitted.

  • Spill Cleanup:

    • For small spills, absorb with an inert, non-combustible material such as sand or vermiculite.[3]

    • Collect the absorbed material into a suitable container for disposal.[11]

    • For large spills, evacuate the area and contact environmental health and safety personnel.

  • Final Disposal:

    • Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant.[1][11]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_chemical Handle this compound prep_workspace->handle_chemical store_chemical Store in a Cool, Dry Place handle_chemical->store_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate collect_waste Collect Waste in Labeled Container handle_chemical->collect_waste Generate Waste remove_ppe Remove and Clean/Dispose of PPE decontaminate->remove_ppe dispose_waste Dispose via Approved Waste Facility collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.